2,4-Pentanediol dibenzoate
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
59694-10-9 |
|---|---|
Molecular Formula |
C19H20O4 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
4-benzoyloxypentan-2-yl benzoate |
InChI |
InChI=1S/C19H20O4/c1-14(22-18(20)16-9-5-3-6-10-16)13-15(2)23-19(21)17-11-7-4-8-12-17/h3-12,14-15H,13H2,1-2H3 |
InChI Key |
JKKDDLAPNLMFHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)OC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,4-Pentanediol Dibenzoate from Benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,4-Pentanediol dibenzoate, commencing from the readily available starting material, benzoic acid. The synthesis is presented as a two-step process, involving the initial conversion of benzoic acid to its more reactive acid chloride derivative, followed by the esterification of 2,4-Pentanediol. This document furnishes detailed experimental protocols, tabulated quantitative data, and visual representations of the synthetic workflow to facilitate a thorough understanding and practical implementation of the methodology.
Synthetic Strategy Overview
The synthesis of this compound from benzoic acid is most effectively achieved through a two-stage synthetic sequence. This strategy is predicated on the activation of the carboxylic acid group of benzoic acid to facilitate the subsequent esterification with the diol, 2,4-Pentanediol.
Step 1: Synthesis of Benzoyl Chloride
Benzoic acid is first converted to the highly reactive acyl chloride, benzoyl chloride. This transformation is a standard procedure in organic synthesis and can be accomplished using various chlorinating agents.
Step 2: Synthesis of this compound
The synthesized benzoyl chloride is then reacted with 2,4-Pentanediol in an esterification reaction to yield the final product, this compound. The Schotten-Baumann reaction conditions, which involve the use of a base to neutralize the hydrochloric acid byproduct, are well-suited for this transformation.
A necessary precursor for this synthesis is 2,4-Pentanediol. A brief protocol for its preparation is also included.
Experimental Protocols
Synthesis of the Precursor: 2,4-Pentanediol
A common method for the preparation of 2,4-Pentanediol involves the reduction of 2,4-pentanedione.
Reaction:
-
Starting Material: 2,4-Pentanediol (Acetylacetone)
-
Reagent: Sodium borohydride (NaBH₄)
-
Solvent: Methanol or Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 2,4-pentanedione in methanol.
-
Slowly add sodium borohydride to the stirred solution. The addition should be portion-wise to control the exothermic reaction and hydrogen gas evolution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours.
-
Acidify the reaction mixture carefully with dilute hydrochloric acid to neutralize the excess borohydride and hydrolyze the borate esters.
-
Remove the solvent under reduced pressure.
-
Extract the resulting aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,4-Pentanediol.
-
Purify the crude product by fractional distillation under reduced pressure.
Step 1: Synthesis of Benzoyl Chloride from Benzoic Acid
Reaction:
-
Starting Material: Benzoic Acid
-
Reagent: Thionyl Chloride (SOCl₂)
-
Catalyst: A few drops of N,N-Dimethylformamide (DMF) (optional)
Procedure:
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a gas trap to absorb the evolving HCl and SO₂ gases.
-
To the flask, add dry benzoic acid.
-
Slowly add an excess of thionyl chloride to the benzoic acid.
-
Add a catalytic amount of DMF (1-2 drops).
-
Gently heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation.
-
Purify the resulting crude benzoyl chloride by fractional distillation under reduced pressure to obtain a colorless liquid.
Step 2: Synthesis of this compound
This esterification is effectively carried out under Schotten-Baumann conditions.
Reaction:
-
Starting Materials: 2,4-Pentanediol, Benzoyl Chloride
-
Base: Pyridine or aqueous Sodium Hydroxide
-
Solvent: Dichloromethane or Diethyl Ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4-Pentanediol in a suitable organic solvent like dichloromethane.
-
Add a slight excess of a base, such as pyridine, to the solution. The base acts as a scavenger for the HCl produced during the reaction.
-
Cool the mixture in an ice bath.
-
Slowly add benzoyl chloride (2.2 equivalents) dropwise from the dropping funnel to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with dilute hydrochloric acid (to remove excess pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the pure product as a solid.[1][2]
Data Presentation
Table 1: Reactant and Product Stoichiometry
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |
| Benzoic Acid | C₇H₆O₂ | 122.12 | 2.2 |
| Thionyl Chloride | SOCl₂ | 118.97 | Excess |
| 2,4-Pentanediol | C₅H₁₂O₂ | 104.15 | 1.0 |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | 2.2 |
| This compound | C₁₉H₂₀O₄ | 312.36 | 1.0 |
Table 2: Typical Reaction Parameters and Yields
| Reaction Step | Key Parameters | Typical Yield (%) |
| Benzoyl Chloride Synthesis | Reflux with SOCl₂, atmospheric pressure | > 90 |
| This compound Synthesis | Schotten-Baumann, 0°C to RT | 80 - 95 |
Table 3: Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Chemical Shifts / Absorption Bands |
| ¹H NMR (CDCl₃, δ ppm) | ~8.0-8.1 (m, 4H, Ar-H ortho to C=O), ~7.4-7.6 (m, 6H, Ar-H meta and para to C=O), ~5.2-5.4 (m, 2H, -CH(O)-), ~2.0-2.2 (m, 2H, -CH₂-), ~1.3-1.4 (d, 6H, -CH₃) |
| ¹³C NMR (CDCl₃, δ ppm) | ~166 (C=O), ~133 (Ar-C para), ~130 (Ar-C ipso), ~129.5 (Ar-C ortho), ~128.5 (Ar-C meta), ~68 (-CH(O)-), ~42 (-CH₂-), ~20 (-CH₃)[3][4] |
| FT-IR (cm⁻¹) | ~3060 (Ar C-H stretch), ~2980 (Aliphatic C-H stretch), ~1720 (C=O ester stretch), ~1270 (C-O stretch), ~1100 (O-C stretch)[5][6][7] |
Mandatory Visualizations
Synthetic Workflow
Caption: Overall synthetic workflow for this compound.
Logical Relationship of Synthesis Steps
Caption: Logical flow of the synthesis and purification process.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ester - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
chemical properties of 2,4-Pentanediol dibenzoate isomers
An In-depth Technical Guide on the Chemical Properties of 2,4-Pentanediol Dibenzoate Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a diester of benzoic acid and 2,4-pentanediol, exists as three stereoisomers: (2R,4R)-2,4-pentanediol dibenzoate, (2S,4S)-2,4-pentanediol dibenzoate, and meso-2,4-pentanediol dibenzoate. These isomers, while possessing the same molecular formula and connectivity, exhibit distinct three-dimensional arrangements of atoms, which can significantly influence their physical, chemical, and biological properties. This technical guide provides a comprehensive overview of the chemical properties of these isomers, including their synthesis, purification, and characterization. Detailed experimental protocols and tabulated quantitative data are presented to facilitate comparative analysis. Furthermore, logical workflows for their preparation and characterization are visualized to aid in experimental design.
Introduction
Stereoisomerism plays a critical role in the functionality of chemical compounds, particularly in the context of pharmacology and materials science. The spatial orientation of functional groups can dictate molecular interactions, leading to variations in efficacy, toxicity, and material characteristics. This compound serves as a key example of a molecule where stereochemistry is paramount. The chiral centers at the 2- and 4-positions of the pentane backbone give rise to a pair of enantiomers, (2R,4R) and (2S,4S), and a diastereomeric meso compound. Understanding the unique properties of each isomer is essential for their application in various scientific and industrial fields. This guide aims to consolidate the available information on the chemical properties of these specific isomers, providing a valuable resource for researchers and professionals.
Chemical and Physical Properties
Table 1: General Chemical Properties of this compound
| Property | Value | Citation |
| Molecular Formula | C₁₉H₂₀O₄ | [1] |
| Molecular Weight | 312.365 g/mol | [1] |
| XLogP3 | 5.2 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 8 | [1] |
| Exact Mass | 312.13615911 | [1] |
| Heavy Atom Count | 23 | [1] |
| Complexity | 345 | [1] |
| Canonical SMILES | CC(CC(C)OC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 | [1] |
Note: These properties are for the generic this compound molecule and do not distinguish between the stereoisomers.
Synthesis and Purification
The synthesis of this compound isomers involves the esterification of the corresponding 2,4-pentanediol isomer with benzoic acid or a derivative thereof. The key to obtaining the desired stereoisomer of the dibenzoate is to start with the stereochemically pure diol.
Synthesis of 2,4-Pentanediol Precursors
The synthesis of the chiral and meso diol precursors is a critical first step. Asymmetric reduction of acetylacetone is a common method to produce enantiomerically enriched 2,4-pentanediol. For instance, (2R,4R)-pentanediol can be synthesized via asymmetric hydrogenation of 2,4-pentanedione.
Esterification to Form Dibenzoate Isomers
A general and effective method for the esterification is the Mitsunobu reaction. This reaction allows for the conversion of the diol to the dibenzoate under mild conditions with inversion of stereochemistry at the reacting center if a chiral alcohol is used.
Experimental Protocol: Synthesis of (2R,4R)-2,4-Pentanediol Dibenzoate
This protocol is based on a general Mitsunobu esterification procedure.
Materials:
-
(2R,4R)-(-)-Pentanediol
-
Benzoic acid
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (2R,4R)-(-)-pentanediol (1 equivalent) and benzoic acid (2.2 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add triphenylphosphine (2.2 equivalents) to the solution and stir until it is fully dissolved.
-
Slowly add DEAD or DIAD (2.2 equivalents) dropwise to the reaction mixture. The addition is exothermic, so maintain the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the (2R,4R)-2,4-pentanediol dibenzoate.
-
Characterize the purified product by NMR spectroscopy, mass spectrometry, and polarimetry to confirm its identity and stereochemical purity.
This protocol can be adapted for the synthesis of the (2S,4S) and meso isomers by starting with the corresponding stereoisomer of 2,4-pentanediol.
Purification
Column chromatography is the primary method for purifying the synthesized dibenzoate isomers. The choice of eluent is crucial for achieving good separation from byproducts such as triphenylphosphine oxide and the reduced azodicarboxylate.
Spectroscopic Characterization
While specific spectra for the individual dibenzoate isomers are not widely published, the expected spectroscopic features can be inferred from the structure.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals for the aromatic protons of the benzoate groups, the methine protons at the 2- and 4-positions of the pentane chain, the methylene protons at the 3-position, and the methyl protons. The coupling patterns and chemical shifts of the diastereotopic methylene protons and the methine protons will be characteristic for each isomer.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the ester groups, the aromatic carbons, and the carbons of the pentane backbone. The chemical shifts of the carbons in the pentane chain will be sensitive to the stereochemistry.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of 312.37 g/mol . Fragmentation patterns would likely involve the loss of the benzoate groups.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretching of the ester functional group is expected around 1720 cm⁻¹.
Biological Activity
Currently, there is no specific information available in the scientific literature regarding the biological activities or signaling pathways of the individual isomers of this compound. Given that stereochemistry often plays a crucial role in the pharmacological activity of compounds, it is plausible that the (2R,4R), (2S,4S), and meso isomers could exhibit different biological effects. Further research in this area is warranted to explore their potential as bioactive molecules.
Visualizations
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the general workflow for the synthesis and characterization of a specific this compound isomer.
Caption: General workflow for the synthesis and characterization of this compound isomers.
Conclusion
This technical guide has summarized the available information on the chemical properties of the (2R,4R), (2S,4S), and meso isomers of this compound. While general properties and a synthetic approach have been outlined, there is a clear need for further experimental investigation to fully characterize each isomer. The detailed experimental protocol and logical workflow provided herein offer a foundation for researchers to synthesize and analyze these compounds. Future studies should focus on obtaining quantitative physical data, detailed spectroscopic analysis for each isomer, and exploring their potential biological activities. Such research will undoubtedly contribute to a more complete understanding of these stereochemically rich molecules and may unlock new applications in various scientific disciplines.
References
In-Depth Technical Guide: Physicochemical Properties of 4-(benzoyloxy)pentan-2-yl benzoate (CAS Number 59694-10-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the available physicochemical properties for the compound with CAS number 59694-10-9, identified as 4-(benzoyloxy)pentan-2-yl benzoate, also known as 2,4-Pentanediol, dibenzoate. It is important to note that experimentally determined data for this specific compound is scarce in publicly available literature. Therefore, this document presents a combination of predicted data, calculated values, and general experimental methodologies applicable to similar chemical structures. Due to the limited information, no specific signaling pathways or detailed experimental workflows involving this compound have been identified.
Chemical Identity and Structure
| Identifier | Value |
| CAS Number | 59694-10-9 |
| Chemical Name | 4-(benzoyloxy)pentan-2-yl benzoate |
| Synonyms | 2,4-Pentanediol, dibenzoate |
| Molecular Formula | C₁₉H₂₀O₄ |
| Molecular Weight | 312.36 g/mol |
| Canonical SMILES | CC(CC(C)OC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2[1] |
| InChI Key | Not available |
Physical and Chemical Properties
| Property | Value | Source |
| Boiling Point | 436.2 ± 28.0 °C (Predicted) | ChemicalBook |
| Density | 1.130 g/cm³ (Predicted) | ChemicalBook |
| Melting Point | Not available | - |
| Solubility | Not available | - |
| Appearance | Not available | - |
| XLogP3 | 5.2 (Calculated) | LookChem[1] |
| Hydrogen Bond Donor Count | 0 (Calculated) | LookChem[1] |
| Hydrogen Bond Acceptor Count | 4 (Calculated) | LookChem[1] |
| Rotatable Bond Count | 8 (Calculated) | LookChem[1] |
For comparative purposes, the experimentally determined properties of a structurally similar compound, 2,2,4-Trimethyl-1,3-pentanediol dibenzoate (CAS No. 68052-23-3), are provided below. It is crucial to note that these values are not for CAS 59694-10-9 and should be used for reference only.
| Property (for 2,2,4-Trimethyl-1,3-pentanediol dibenzoate) | Value | Source |
| Boiling Point | 225-227 °C at 55 mmHg | Sigma-Aldrich[2], ChemicalBook[3] |
| Density | 1.075 g/mL at 25 °C | Sigma-Aldrich[2], ChemicalBook[3] |
| Refractive Index | n20/D 1.532 | Sigma-Aldrich[2], ChemicalBook[3] |
General Experimental Protocols for Physical Property Determination
In the absence of specific experimental protocols for 4-(benzoyloxy)pentan-2-yl benzoate, this section outlines general methodologies commonly used for determining the physical properties of high molecular weight esters.
Melting Point Determination
The melting point of a solid organic compound can be determined using a melting point apparatus or a Thiele tube.[4][5]
-
Apparatus: Digital melting point apparatus or Thiele tube with a high-boiling point liquid (e.g., mineral oil), thermometer, and capillary tubes.
-
Procedure:
-
A small, dry sample of the crystalline compound is packed into a capillary tube.
-
The capillary tube is placed in the heating block of the melting point apparatus or attached to a thermometer and submerged in the Thiele tube's heating fluid.
-
The sample is heated at a controlled rate (typically 1-2 °C per minute) near the expected melting point.
-
The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point range.
-
Boiling Point Determination
For high-boiling point liquids, distillation under reduced pressure (vacuum distillation) is often employed to prevent decomposition.
-
Apparatus: Round-bottom flask, distillation head, condenser, receiving flask, thermometer, heating mantle, and vacuum source with a manometer.
-
Procedure:
-
The liquid sample is placed in the round-bottom flask with boiling chips.
-
The distillation apparatus is assembled, ensuring all joints are properly sealed.
-
The system is evacuated to the desired pressure, which is monitored by the manometer.
-
The sample is heated gently until it boils.
-
The temperature at which the liquid and vapor are in equilibrium and the condensate drips from the condenser is recorded as the boiling point at that specific pressure.
-
Synthesis and Workflow Visualization
No specific biological signaling pathways or detailed experimental workflows involving 4-(benzoyloxy)pentan-2-yl benzoate have been documented in the reviewed literature. However, a general synthetic route for its precursor, 2,4-pentanediol, can be conceptualized. The following diagram illustrates a logical workflow for the synthesis of a dibenzoate ester from its corresponding diol.
Caption: General workflow for the synthesis of 4-(benzoyloxy)pentan-2-yl benzoate.
Conclusion
While the chemical identity of CAS number 59694-10-9 is established as 4-(benzoyloxy)pentan-2-yl benzoate, there is a notable absence of comprehensive, experimentally verified physicochemical data in the public domain. The information presented in this guide is primarily based on predicted values and general chemical principles. For drug development and research applications, it is imperative that the physical properties of this compound be determined experimentally. The provided general protocols can serve as a starting point for such characterization efforts. Further research is required to elucidate any potential biological activity and associated signaling pathways of this molecule.
References
An In-depth Technical Guide to 2,4-Pentanediol Dibenzoate
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure and Properties
2,4-Pentanediol dibenzoate is the diester formed from 2,4-pentanediol and two equivalents of benzoic acid. The core structure consists of a five-carbon chain with benzoate groups attached at the second and fourth positions.
Chemical Structure:
The structure of this compound can be represented by the following canonical SMILES string: CC(CC(C)OC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2[1].
Stereochemistry: The 2,4-pentanediol precursor exists as three stereoisomers: (2R,4R)-(-)-pentanediol, (2S,4S)-(+)-pentanediol, and the achiral meso-2,4-pentanediol. Consequently, this compound can also exist in these distinct stereoisomeric forms. The specific stereoisomer should be considered in any experimental design or biological evaluation, as stereochemistry can significantly impact molecular properties and biological activity. The commercially available (2R,4R) stereoisomer has the CAS number 59694-10-9[1].
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₀O₄ | [1] |
| Molecular Weight | 312.365 g/mol | [1] |
| CAS Number | 59694-10-9 ((2R,4R) isomer) | [1] |
| Exact Mass | 312.13615911 | [1] |
| XLogP3 | 5.2 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 8 | [1] |
| Complexity | 345 | [1] |
Synthesis of this compound
General Experimental Protocol: Mitsunobu Esterification
The following is a general procedure for the Mitsunobu reaction, which can be adapted for the synthesis of this compound.
Materials:
-
2,4-Pentanediol (select desired stereoisomer)
-
Benzoic acid
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a solution of 2,4-pentanediol (1.0 eq) and benzoic acid (2.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (2.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (2.2 eq) dropwise to the cooled solution. The reaction is exothermic and may require cooling to maintain the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired this compound.
Logical Workflow for Synthesis:
Caption: Logical workflow for the synthesis of this compound via the Mitsunobu reaction.
Spectroscopic Characterization (Theoretical)
Specific spectroscopic data for this compound is not available. However, the expected spectral characteristics can be predicted based on its structure and the known spectra of similar benzoate esters.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show signals corresponding to the pentane backbone and the benzoate groups. The aromatic protons of the benzoate groups would appear in the downfield region (typically δ 7.2-8.1 ppm). The methine protons on the pentane backbone (at C2 and C4) would be shifted downfield due to the deshielding effect of the adjacent ester oxygen, likely appearing in the range of δ 5.0-5.5 ppm. The methyl protons on the pentane backbone would appear further upfield.
¹³C NMR Spectroscopy
The carbon NMR spectrum would show characteristic signals for the carbonyl carbons of the ester groups at approximately δ 165-167 ppm. The aromatic carbons would appear in the δ 128-133 ppm region. The carbons of the pentane backbone would be observed in the upfield region of the spectrum.
Mass Spectrometry
In a mass spectrum, the molecular ion peak (M⁺) for this compound would be expected at m/z = 312. Common fragmentation patterns for benzoate esters include the loss of the benzoate group (C₆H₅COO•) and cleavage of the ester bond.
Infrared (IR) Spectroscopy
The IR spectrum would be dominated by a strong absorption band characteristic of the C=O stretch of the ester functional groups, typically appearing in the range of 1720-1740 cm⁻¹. C-O stretching vibrations of the ester would be observed in the 1250-1300 cm⁻¹ region. The presence of the aromatic rings would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
Biological Activity and Drug Development Potential
As of the date of this document, there is no published research detailing the biological activity, pharmacological properties, or any involvement in signaling pathways of this compound. The potential for this molecule in drug development is currently unexplored.
Logical Relationship for Potential Drug Discovery Workflow:
Caption: A generalized workflow for drug discovery and development, which would be applicable to this compound if a biological activity is identified.
Conclusion
This compound is a structurally defined diester with potential for stereoisomerism. While its fundamental physicochemical properties can be predicted, a comprehensive understanding of this molecule is hampered by the lack of publicly available experimental data. Further research is required to elucidate its spectroscopic characteristics, confirm its synthesis through detailed protocols, and explore any potential biological activities. For researchers and professionals in drug development, this molecule represents an unexplored area of chemical space.
References
Technical Guide: Solubility Profile of 2,4-Pentanediol Dibenzoate
Introduction
2,4-Pentanediol dibenzoate (CAS No: 59694-10-9, Molecular Formula: C₁₉H₂₀O₄) is a diester of benzoic acid and 2,4-pentanediol.[1] Understanding its solubility in various organic solvents is critical for a wide range of applications, including chemical synthesis, purification, formulation development, and materials science. As a molecule with significant non-polar character derived from its two phenyl rings and pentane backbone, balanced by four polar oxygen atoms within its two ester groups, its solubility behavior is nuanced.[1]
This technical guide provides a detailed overview of the predicted solubility of this compound based on established chemical principles. Furthermore, it offers a comprehensive experimental protocol for the quantitative determination of its solubility, enabling researchers to generate precise data for their specific applications.
Predicted Solubility Profile
While specific quantitative solubility data for this compound is not widely published, a qualitative assessment can be made based on the principle of "like dissolves like".[2] The molecule's large non-polar surface area suggests good solubility in non-polar and moderately polar solvents, while the polar ester groups may impart some solubility in more polar organic solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-Polar Aprotic | Toluene, Hexane, Diethyl Ether | High | The large non-polar regions (phenyl and pentyl groups) of the solute will interact favorably with non-polar solvents via van der Waals forces. |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM) | High to Moderate | These solvents can interact with the polar ester groups of the solute while also solvating its non-polar portions, leading to good miscibility. |
| Polar Protic | Ethanol, Methanol | Moderate to Low | The polarity of these solvents is high, and while they can hydrogen bond with the ester oxygens, the large non-polar bulk of the solute may limit solubility compared to polar aprotic solvents. |
| Highly Polar Protic | Water | Very Low / Insoluble | The molecule lacks significant hydrogen bond donating capabilities and its large hydrophobic structure prevents effective solvation by the highly polar, hydrogen-bonding water network. |
Experimental Protocol for Quantitative Solubility Determination
The following protocol details the widely accepted "Shake-Flask" or equilibrium solubility method, which is a robust technique for determining the solubility of a solid compound in a given solvent.[3]
3.1 Materials & Equipment
-
Solute: this compound (solid, high purity)
-
Solvents: Selected organic solvents (analytical grade)
-
Apparatus:
-
Analytical balance (± 0.1 mg accuracy)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer.
-
Glassware for standard solution preparation
-
3.2 Procedure
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C). Allow the mixtures to shake for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[3]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.
-
Sample Extraction: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered, saturated solution into a clean vial. This step is critical to remove any undissolved microcrystals.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
3.3 Data Calculation The solubility (S) is calculated using the following formula:
S (g/L) = C × DF
Where:
-
C is the concentration of the diluted sample measured by the instrument (in g/L).
-
DF is the dilution factor.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for the shake-flask solubility determination method.
References
An In-Depth Technical Guide to the Mechanism of Action of Dibenzoate Plasticizers
Abstract
Dibenzoate plasticizers are a class of high-solvating additives essential for modifying the physical properties of polymers, most notably polyvinyl chloride (PVC). As effective, non-phthalate alternatives, they have garnered significant attention across various industries. This technical guide provides a comprehensive overview of the core mechanisms by which dibenzoate plasticizers function. It details the molecular interactions, thermodynamic principles, and resulting macroscopic property changes. The guide summarizes key quantitative performance data in structured tables, outlines standard experimental protocols for evaluation, and provides visualizations of the primary mechanisms and workflows to support researchers, scientists, and professionals in the field of polymer science and material development.
Introduction
Polyvinyl chloride (PVC) in its unprocessed state is a rigid and brittle polymer, limiting its direct application.[1] To impart flexibility and improve processability, additives known as plasticizers are incorporated into the polymer matrix.[2] Plasticizers are low-volatility solvents that, when added to a polymer, increase its flexibility, ductility, and workability. For decades, phthalate esters were the industry standard; however, due to health and environmental concerns, there has been a significant shift towards alternatives.[3]
Dibenzoate plasticizers, such as diethylene glycol dibenzoate (DEGDB) and dipropylene glycol dibenzoate (DPGDB), have emerged as leading high-solvating, non-phthalate alternatives.[4][5] Their high solvating power allows for efficient processing at lower temperatures and faster fusion times compared to general-purpose plasticizers.[4][6] This guide elucidates the fundamental principles governing their action as plasticizing agents.
Core Mechanism of Action
The plasticizing effect of dibenzoates is not a result of a chemical reaction with the polymer but rather a physical process governed by intermolecular forces and thermodynamics. The mechanism is best understood through a combination of the lubricity, gel, and free volume theories.
Solvation and Compatibility: The Gel and Lubricity Theories
The primary step in plasticization involves the solvation of the polymer by the plasticizer. Dibenzoate molecules, possessing polar ester groups, interact with the polar sites on the polymer chains, specifically the carbon-chlorine dipoles in PVC.[5] This process can be described in the following steps:
-
Initial Mixing: The plasticizer is blended with the polymer resin.
-
Penetration and Swelling: At elevated processing temperatures, the plasticizer molecules penetrate the amorphous regions of the polymer, swelling the polymer particles.[5]
-
Disruption of Polymer-Polymer Bonds: The polar interactions between the dibenzoate molecules and the polymer chains overcome the strong, rigid intermolecular forces (van der Waals forces and dipole-dipole interactions) between the polymer chains themselves.[5] This effectively breaks the polymer-polymer bonds that cause rigidity.
-
Re-establishment of Structure: Upon cooling, the polymer structure is re-established, but with the plasticizer molecules now interspersed between the chains, acting as molecular lubricants and spacers.[5]
The effectiveness of this process is dictated by the compatibility between the plasticizer and the polymer. Compatibility can be predicted using the Hildebrand solubility parameter (δ) . A plasticizer and polymer with closely matched solubility parameters will be highly compatible, leading to efficient plasticization.[4][6] Dibenzoates are considered high-solvency plasticizers due to their chemical structure, which promotes strong interaction with PVC.[5][6]
The Free Volume Theory
The integration of plasticizer molecules into the polymer matrix leads to a significant increase in the "free volume."[7][8] Free volume is the unoccupied space between polymer chains that is not part of the chains' own volume. By spacing the polymer chains further apart, dibenzoates increase this free volume.
This expansion of free volume has a critical consequence: it dramatically increases the segmental mobility of the polymer chains. The chains are no longer locked in a rigid structure and can more easily slide past one another. This increased mobility is the direct cause of the macroscopic changes observed in the plasticized material, most importantly the reduction in the glass transition temperature (Tg). The Tg is the temperature at which a polymer transitions from a hard, glassy state to a more rubbery, flexible state. By lowering the Tg, dibenzoates ensure the polymer is flexible at its service temperature.[9][10]
Visualizing the Mechanisms and Workflows
To clarify these concepts, the following diagrams illustrate the molecular mechanism of plasticization, a typical experimental workflow for plasticizer evaluation, and the initial step in the biodegradation of dibenzoates.
Caption: Dibenzoates increase free volume and chain mobility.
Caption: Standard workflow for evaluating plasticizer performance.
Caption: Initial hydrolysis is a common biodegradation step.
Quantitative Performance Data
The performance of dibenzoate plasticizers is assessed by measuring their effect on the thermal and mechanical properties of the host polymer. The following tables summarize typical quantitative data for PVC plasticized with various dibenzoates compared to a standard phthalate like DEHP. Data is representative and compiled for illustrative purposes.
Table 1: Thermal and Hardness Properties of Plasticized PVC (40 phr)
| Plasticizer | Type | Glass Transition Temp. (Tg) (°C) | Shore A Hardness |
|---|---|---|---|
| Unplasticized PVC | Control | ~85 | >100 |
| DEHP | Phthalate | ~ -2.0 | ~85 |
| 1,3-Propanediol Dibenzoate | Dibenzoate | ~ -4.5 | ~84 |
| 1,5-Pentanediol Dibenzoate | Dibenzoate | ~ -11.0 | ~82 |
| 1,6-Hexanediol Dibenzoate | Dibenzoate | ~ -15.0 | ~88 |
Source: Data points are illustrative, based on trends reported in scientific literature.[1]
Table 2: Mechanical Properties of Plasticized PVC (40 phr)
| Plasticizer | Max Stress (MPa) | Elongation at Break (%) | 100% Modulus (MPa) |
|---|---|---|---|
| DEHP | ~18.0 | ~350 | ~9.5 |
| 1,3-Propanediol Dibenzoate | ~19.5 | ~380 | ~9.0 |
| 1,5-Pentanediol Dibenzoate | ~19.0 | ~400 | ~8.5 |
| 1,6-Hexanediol Dibenzoate | ~20.0 | ~390 | ~10.0 |
Source: Data points are illustrative, based on trends reported in scientific literature.[1]
Table 3: Dynamic Mechanical Properties of Plasticized PVC (40 phr at 1 Hz, 25°C)
| Plasticizer | Storage Modulus (G') (MPa) | Loss Modulus (G'') (MPa) |
|---|---|---|
| DEHP | ~15 | ~8 |
| 1,3-Propanediol Dibenzoate | ~12 | ~6 |
| 1,5-Pentanediol Dibenzoate | ~10 | ~5 |
| 1,6-Hexanediol Dibenzoate | ~20 | ~9 |
Source: Data points are illustrative, based on trends reported in dynamic mechanical analysis studies.[1][11]
Key Experimental Protocols
The characterization of dibenzoate plasticizers relies on a suite of standardized analytical techniques to quantify their effect on polymer properties.
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg) of the plasticized polymer, a primary indicator of plasticizer efficiency.[1]
-
Methodology:
-
A small, weighed sample (typically 5-10 mg) of the plasticized polymer is sealed in an aluminum pan.
-
The sample is placed in the DSC cell alongside an empty reference pan.
-
The sample is subjected to a controlled temperature program, often involving a heat-cool-heat cycle to erase thermal history. A typical heating rate is 10-20°C/min.
-
The heat flow into the sample relative to the reference is measured as a function of temperature.
-
The Tg is identified as a step-change in the heat flow curve in the second heating scan.
-
Dynamic Mechanical Analysis (DMA)
-
Objective: To measure the viscoelastic properties (storage modulus G' and loss modulus G'') of the material as a function of temperature or frequency.[1][12][13]
-
Methodology:
-
A sample of the plasticized polymer with defined geometry (e.g., rectangular bar for torsion or tensile mode) is clamped in the DMA instrument.
-
A small, oscillating (sinusoidal) stress is applied to the sample.
-
The resultant strain and the phase lag between the stress and strain are measured.
-
For a temperature sweep, the test is performed at a constant frequency (e.g., 1 Hz) while the temperature is ramped (e.g., 2-5°C/min).
-
The storage modulus (G'), representing the elastic response, and the loss modulus (G''), representing the viscous response, are calculated. The peak of the tan δ curve (G''/G') is often used as an indicator of Tg.
-
Tensile Testing
-
Objective: To determine the key mechanical properties of the plasticized material, including tensile strength, elongation at break, and modulus.
-
Methodology:
-
A standardized "dog-bone" shaped specimen is cut from a sheet of the plasticized polymer.
-
The specimen is mounted in the grips of a universal testing machine.
-
The specimen is pulled at a constant rate of crosshead speed (e.g., 20 mm/min) until it fractures.[14]
-
The force (load) and extension (displacement) are continuously recorded.
-
Stress (force per unit area) and strain (change in length per original length) are calculated to generate a stress-strain curve, from which the ultimate tensile strength, elongation at break, and modulus are determined.
-
Plasticizer Migration Testing
-
Objective: To measure the permanence of the plasticizer within the polymer matrix by quantifying its tendency to migrate out.
-
Methodology (Oven Volatility Test):
-
A precisely weighed sample of the plasticized polymer is placed in a controlled-temperature oven (e.g., 70-100°C) for a specified duration.[15]
-
Air is circulated to carry away any volatilized plasticizer.
-
After the set time, the sample is removed, allowed to cool to room temperature in a desiccator, and re-weighed.
-
The weight loss is calculated and reported as the percentage of plasticizer lost due to volatilization.[15]
-
Conclusion
The mechanism of action of dibenzoate plasticizers is a well-understood physical process rooted in the principles of solvation and free volume. By effectively inserting themselves between polymer chains, dibenzoates disrupt intermolecular polymer-polymer forces, increase chain mobility, and lower the glass transition temperature, thereby transforming a rigid material into a flexible one. The specific chemical structure of the dibenzoate molecule significantly influences its performance, offering opportunities to tailor properties like plasticizing efficiency and low-temperature flexibility.[1][16] The quantitative evaluation of these effects through standardized thermal and mechanical testing is crucial for the development and selection of the optimal plasticizer for a given application, solidifying the role of dibenzoates as high-performance, next-generation polymer additives.
References
- 1. mdpi.com [mdpi.com]
- 2. adhesivesmag.com [adhesivesmag.com]
- 3. researchgate.net [researchgate.net]
- 4. KR20130105722A - Blends of dibenzoate plasticizers - Google Patents [patents.google.com]
- 5. specialchem.com [specialchem.com]
- 6. WO2012092366A1 - Blends of dibenzoate plasticizers - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The use of dynamic mechanical analysis (DMA) to evaluate plasticization of acrylic polymer films under simulated gastrointestinal conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dynamic mechanical analysis of polymeric systems of pharmaceutical and biomedical significance [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. bastone-plastics.com [bastone-plastics.com]
- 16. researchgate.net [researchgate.net]
literature review on dibenzoate esters in polymer science
Introduction
Plasticizers are additives incorporated into polymeric materials to enhance their flexibility, processability, and durability.[1][2] They function by embedding themselves between polymer chains, which increases intermolecular spacing and allows the chains to move more freely.[3][4] This leads to a reduction in the material's glass transition temperature (Tg), transitioning it from a rigid, often brittle state to a more pliable and resilient one.[1][5] For decades, phthalate esters were the dominant class of plasticizers, particularly in polyvinyl chloride (PVC) applications. However, growing health and environmental concerns have driven the search for safer alternatives.[6][7]
Dibenzoate esters have emerged as a leading class of non-phthalate plasticizers, offering a compelling combination of high performance, compatibility with a wide range of polymers, and a more favorable safety profile.[7][8] These highly solvating monomeric plasticizers have a proven track record of over 40 years in demanding applications, including adhesives, sealants, caulks, coatings, and PVC formulations.[7][8][9] They are known to decrease processing times and lower processing temperatures, offering both performance and efficiency benefits.[8] This guide provides an in-depth technical review of the core aspects of dibenzoate esters in polymer science, focusing on their mechanism, effects on polymer properties, synthesis, and evaluation methods.
Common Dibenzoate Esters in Polymer Science
The versatility of dibenzoate plasticizers stems from the variety of glycols that can be used in their synthesis, allowing for the fine-tuning of properties such as solvency, compatibility, and low-temperature performance. The most historically significant dibenzoates are diethylene glycol dibenzoate (DEGDB) and dipropylene glycol dibenzoate (DPGDB). Blends of these two are commonly used to optimize performance and handling properties, as DEGDB is a solid at room temperature.[10] More recently, new blends, including triblends that incorporate 1,2-propylene glycol dibenzoate, have been developed to offer enhanced performance characteristics like improved gelation and fusion in PVC plastisols.[9]
Specialty dibenzoates are also available for specific applications, including:
-
Neopentyl Glycol Dibenzoate (NPG Dibenzoate): Offers excellent UV stability and low volatility.[11]
-
1,4-Butanediol Dibenzoate (1,4-BDB): Can act as a reversible, heat-activated plasticizer.[12]
-
Linear Alkyl Diol Dibenzoates: A newer class of potentially "green" plasticizers, such as 1,3-propanediol dibenzoate (1,3-PrDB), 1,5-pentanediol dibenzoate (1,5-PDB), and 1,6-hexanediol dibenzoate (1,6-HDB), which have shown performance comparable to or exceeding traditional plasticizers in PVC.[12]
Mechanism of Action
The primary function of a plasticizer is to increase the free volume within a polymer matrix. Dibenzoate ester molecules, which are smaller than the polymer chains, intersperse themselves between the macromolecules. This separates the polymer chains, weakening the intermolecular van der Waals forces that hold them rigidly in place.[13] The increased spacing and reduced intermolecular attraction lower the energy required for segmental motion, allowing the polymer chains to slide past one another more easily.[13]
This molecular-level change manifests as a decrease in the material's glass transition temperature (Tg). Below its Tg, a polymer is hard and glassy; above it, the polymer is in a softer, rubbery state.[5] By lowering the Tg, dibenzoates effectively increase the flexibility and reduce the brittleness of the polymer at its service temperature.[13] The high solvating nature of dibenzoates means they are highly compatible with polar polymers like PVC and acrylics, leading to efficient plasticization.[8]
Performance Data and Effects on Polymer Properties
Dibenzoate plasticizers impact a range of critical performance metrics, including thermal, mechanical, and rheological properties. Their effectiveness varies depending on the specific dibenzoate, its concentration, and the host polymer.
Polyvinyl Chloride (PVC)
Dibenzoates are highly effective plasticizers for PVC, often serving as a direct replacement for phthalates like di(2-ethylhexyl) phthalate (DEHP).[12] A study comparing several linear alkyl diol dibenzoates to DEHP in a 40 parts per hundred resin (phr) PVC formulation yielded significant quantitative data, demonstrating their viability.[12] The results showed that 1,3-propanediol (C3), 1,5-pentanediol (C5), and 1,6-hexanediol (C6) dibenzoates performed as well as or better than DEHP in key mechanical tests.[12]
| Property | Unplasticized PVC | PVC + 40 phr DEHP | PVC + 40 phr 1,3-PrDB | PVC + 40 phr 1,5-PDB | PVC + 40 phr 1,6-HDB |
| Glass Transition Temp. (Tg), °C | ~85 | -3.5 | -5.4 | -1.5 | 2.9 |
| Elongation at Break (%) | <10 | 370 ± 11 | 374 ± 13 | 400 ± 11 | 363 ± 13 |
| Maximum Stress (MPa) | ~50 | 18.9 ± 0.4 | 19.3 ± 0.6 | 19.1 ± 0.4 | 19.4 ± 0.4 |
| Surface Hardness (GPa) | N/A | 0.046 ± 0.002 | 0.045 ± 0.001 | 0.045 ± 0.002 | 0.038 ± 0.001 |
| Table 1: Quantitative comparison of dibenzoate plasticizers and DEHP in PVC at 40 phr concentration. Data sourced from Erythropel et al. (2018).[12] |
Adhesives and Sealants
Dibenzoates are widely used in waterborne adhesives, particularly those based on polyvinyl acetate (PVAc) and acrylic emulsions, as well as in caulks and sealants.[7][8] In these systems, they improve performance in several ways.
| Property Affected | Effect of Dibenzoate Addition | Application Benefit |
| Glass Transition Temp. (Tg) | Reduces Tg of the polymer base.[2] | Increases flexibility, prevents cracking in cold environments.[1] |
| Tack | Increases loop tack, rolling ball tack, and quick stick. | Improves the immediate bond formation of pressure-sensitive adhesives (PSAs). |
| Peel Strength | Generally increases peel adhesion.[2] | Enhances the bond strength and durability of the adhesive. |
| Viscosity | Can increase the viscosity of waterborne adhesive formulations.[2] | Can be an indicator of good plasticizer compatibility in the system. |
| Wetting | Improves the wetting of the adhesive on the substrate. | Promotes better surface contact and stronger adhesion. |
| Holding Power (Shear) | Tends to reduce the holding power of PSAs.[2] | A critical trade-off to consider in formulations requiring high shear resistance. |
| Table 2: Summary of performance effects of dibenzoate plasticizers in adhesive and sealant applications.[2] |
Experimental Protocols
Synthesis of Dibenzoate Esters
The industrial synthesis of dibenzoate esters is typically achieved through one of two primary methods:
-
Direct Esterification: This is the most common method, involving the reaction of a diol (e.g., diethylene glycol) with two equivalents of benzoic acid at elevated temperatures (170-250°C).[14] The reaction is an equilibrium process, so water, a byproduct, must be continuously removed to drive the reaction to completion.[12] This is often accomplished using azeotropic distillation or by applying a vacuum. An organometallic catalyst, such as zirconium carbonate or a tin-based catalyst, is typically employed to increase the reaction rate.[14]
-
Transesterification: This method involves reacting a diol with a benzoate ester of a more volatile alcohol, such as methyl benzoate or butyl benzoate.[11] An alkali or alkaline earth metal catalyst (e.g., calcium oxide) is often used.[11] The more volatile alcohol (e.g., methanol) is distilled off to shift the equilibrium towards the formation of the desired glycol dibenzoate.
Evaluation of Plasticizer Performance
A standardized workflow is used to characterize and quantify the performance of a new plasticizer in a polymer system.
-
Formulation and Compounding: The plasticizer is blended with the polymer resin and other necessary additives (stabilizers, fillers, etc.) at a specified concentration (e.g., 40 phr). For thermoplastics like PVC, this is done using a two-roll mill or an extruder to ensure homogeneous mixing.[1] For liquid systems like adhesives, the components are mixed in a vessel.
-
Sample Preparation: The compounded material is then processed into a form suitable for testing, such as pressed films, extruded profiles, or cast adhesive layers.[11]
-
Thermal Analysis: The effect on the glass transition temperature (Tg) is a primary indicator of plasticizer efficiency. This is most commonly measured using:
-
Mechanical Testing: Standardized tests are performed to quantify changes in physical properties:
-
Tensile Testing (ASTM D412/D882): Measures tensile strength, elongation at break, and modulus of elasticity.[7][13]
-
Hardness Testing (ASTM D2240): Measures the surface hardness, typically on the Shore A or D scale.
-
Adhesive Testing (PSTC/ASTM methods): For PSAs, tests for peel adhesion, tack, and shear strength are conducted.[7]
-
-
Migration and Extraction Resistance: Tests are performed to measure the permanence of the plasticizer. This can involve exposing the plasticized polymer to solvents (e.g., soapy water, oils) or elevated temperatures and then measuring the weight loss.[3][8] The amount of extracted plasticizer can be quantified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[14]
References
- 1. Effects of bio-based plasticizers on mechanical and thermal properties of PVC/wood flour composites :: BioResources [bioresources.cnr.ncsu.edu]
- 2. adhesivesmag.com [adhesivesmag.com]
- 3. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sciencemadness.org [sciencemadness.org]
- 6. tandfonline.com [tandfonline.com]
- 7. dl.astm.org [dl.astm.org]
- 8. adhesivesmag.com [adhesivesmag.com]
- 9. US20130274396A1 - Blends of dibenzoate plasticizers - Google Patents [patents.google.com]
- 10. KR20130105722A - Blends of dibenzoate plasticizers - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. kgt88.com [kgt88.com]
- 14. polymersolutions.com [polymersolutions.com]
- 15. pubs.acs.org [pubs.acs.org]
Toxicological Profile of 2,4-Pentanediol Dibenzoate: An In-Depth Technical Guide
Disclaimer: There is a significant lack of direct toxicological data for 2,4-Pentanediol Dibenzoate. The following profile has been constructed using a read-across approach based on the toxicological data of its expected metabolic breakdown products: 2,4-Pentanediol and Benzoic Acid. This report is intended for researchers, scientists, and drug development professionals and should be interpreted with caution.
Executive Summary
This compound is a chemical for which no direct toxicological studies have been identified in publicly available literature. In the absence of empirical data, this document provides a predictive toxicological profile based on the known properties of its anticipated metabolites. It is expected that in vivo, this compound will be hydrolyzed to 2,4-Pentanediol and benzoic acid. Therefore, the toxicological properties of these two metabolites are presented as a surrogate for the parent compound.
Based on the data of its metabolites, this compound is predicted to have low acute toxicity via oral and dermal routes. It may be a mild skin irritant. Benzoic acid, one of the metabolites, has been extensively studied and is generally recognized as having low systemic toxicity, is not considered genotoxic in vivo, and has a high No-Observed-Adverse-Effect Level (NOAEL) for reproductive and developmental toxicity. Data for several toxicological endpoints for 2,4-Pentanediol are not available.
Predicted Metabolism of this compound
In biological systems, it is anticipated that esterases will hydrolyze this compound into its constituent alcohol, 2,4-Pentanediol, and benzoic acid. This metabolic pathway is a common fate for ester compounds in the body.
Toxicological Data of Metabolites
The following sections summarize the available toxicological data for the expected metabolites of this compound.
2,4-Pentanediol
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 6860 mg/kg | [1] |
| LD50 | Rabbit | Dermal | 13536 mg/kg | [1] |
| Endpoint | Species | Result | Reference |
| Skin Irritation | Rabbit | Mild skin irritation - 24 h | [1] |
| Eye Irritation | - | No data available | [1] |
No data available.[1]
No data available.[1]
No data available.[1]
Benzoic Acid
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 1700-3040 mg/kg bw | [2] |
| LD50 | Mouse | Oral | 1940-2370 mg/kg bw | [2] |
While specific quantitative data from standardized tests are not detailed in the search results, benzoic acid is known to be a mild irritant.
Cases of urticaria, asthma, rhinitis, or anaphylactic shock have been reported in sensitive individuals after oral, dermal, or inhalation exposure.[3]
| Assay | System | With Metabolic Activation | Without Metabolic Activation | Result | Reference |
| Bacterial Reverse Mutation (Ames) | S. typhimurium | Yes and No | Yes and No | Negative | [2] |
| Chromosome Aberration | Mammalian cell lines | - | - | Weakly positive/Equivocal in vitro | [2] |
| In vivo cytogenetic/micronucleus assays | - | - | - | Negative | [2] |
Overall, benzoic acid is not considered to be genotoxic in vivo.[2][4]
A four-generation study in rats established a NOAEL of 500 mg/kg bw/day.[2] No evidence of reproductive or developmental toxicity was observed at this dose.[2]
Experimental Protocols
Detailed experimental protocols for the key toxicological endpoints are based on OECD guidelines.
Acute Oral Toxicity (Based on OECD 420)
The acute oral toxicity test provides information on the hazardous effects that may arise from a single oral ingestion of a substance. The Fixed Dose Procedure, as outlined in OECD Guideline 420, is a common method.
Methodology:
-
Animal Selection: Healthy, young adult rodents (typically rats) are used.
-
Housing and Fasting: Animals are housed in standard conditions and fasted prior to dosing.
-
Sighting Study: A single animal is dosed at a starting dose level to determine the appropriate dose for the main study.
-
Main Study: A group of animals (e.g., 5 females) is dosed at the selected fixed dose level.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
Skin Irritation (Based on OECD 404)
This test assesses the potential of a substance to cause skin irritation.
Methodology:
-
Animal Selection: Albino rabbits are typically used.
-
Test Substance Application: A small amount of the test substance (0.5 g or 0.5 mL) is applied to a shaved patch of skin and covered with a gauze patch.
-
Exposure: The exposure period is typically 4 hours.
-
Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.
-
Scoring: The severity of the skin reactions is scored according to a standardized system (e.g., Draize scale).
Genotoxicity - Bacterial Reverse Mutation Test (Ames Test, Based on OECD 471)
This in vitro test is used to detect gene mutations.
Methodology:
-
Test System: Histidine-requiring strains of Salmonella typhimurium are used.
-
Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (e.g., S9 fraction from rat liver) to mimic mammalian metabolism.
-
Exposure: The bacterial strains are exposed to the test substance at various concentrations.
-
Scoring: The number of revertant colonies (bacteria that have mutated back to a state of histidine independence) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.
Conclusion
Due to the absence of direct toxicological data for this compound, a definitive assessment of its hazard profile cannot be made. However, based on the principle of read-across from its expected metabolites, 2,4-Pentanediol and benzoic acid, it is predicted to have low acute toxicity. The potential for mild skin irritation exists. Benzoic acid has a well-established safety profile, with no significant concerns for genotoxicity or reproductive toxicity at expected exposure levels. Significant data gaps remain for 2,4-Pentanediol, particularly concerning chronic toxicity, carcinogenicity, and reproductive effects. Therefore, any application of this compound in consumer products or pharmaceuticals would necessitate a comprehensive toxicological evaluation of the parent compound.
References
An In-Depth Technical Guide to the Environmental Fate and Biodegradability of Dibenzoate Plasticizers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate and biodegradability of three key dibenzoate plasticizers: Diethylene Glycol Dibenzoate (DEGDB), Dipropylene Glycol Dibenzoate (DPGDB), and 1,2-Propanediol Dibenzoate. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support environmental risk assessment and the development of more sustainable alternatives.
Executive Summary
Dibenzoate plasticizers are gaining prominence as alternatives to phthalates. Understanding their environmental behavior is crucial for responsible product development and regulatory compliance. This guide indicates that while DEGDB and DPGDB are generally biodegradable, their degradation can be slow, particularly for the monoester metabolites formed during initial hydrolysis. The presence of an ether linkage in DEGDB and DPGDB appears to hinder further breakdown, potentially leading to the accumulation of these metabolites in the environment.[1][2] Data for 1,2-Propanediol Dibenzoate is limited, and much of the available information is based on estimations from Quantitative Structure-Activity Relationship (QSAR) models.
Physicochemical Properties and Environmental Partitioning
The environmental distribution of a chemical is governed by its physicochemical properties. The table below summarizes key parameters for the three dibenzoate plasticizers.
| Property | Diethylene Glycol Dibenzoate (DEGDB) | Dipropylene Glycol Dibenzoate (DPGDB) | 1,2-Propanediol Dibenzoate |
| CAS Number | 120-55-8 | 27138-31-4 | 19224-26-1 |
| Molecular Formula | C₁₈H₁₈O₅ | C₂₀H₂₂O₅ | C₁₇H₁₆O₄ |
| Molecular Weight ( g/mol ) | 314.33 | 342.39 | 284.30 |
| Water Solubility (mg/L) | 38 at 20°C[3] | Low (insoluble) | Insoluble[4] |
| log Kow (Octanol-Water Partition Coefficient) | 3.2[3] | 3.9 (estimated) | 3.8 (estimated)[4] |
| Vapor Pressure (hPa at 25°C) | < 0.00001[3] | Low | Low |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 540 (estimated)[5] | High (expected) | High (estimated) |
Biodegradability
The biodegradation of dibenzoate plasticizers is a critical aspect of their environmental fate. Studies have shown that the initial step involves the hydrolysis of one of the ester bonds, yielding benzoic acid and a corresponding monoester.[1][2] The subsequent degradation of the monoester is often the rate-limiting step.
Aerobic Biodegradation
Under aerobic conditions, many dibenzoate plasticizers are considered biodegradable.
| Test Substance | Test Guideline | Result | Conclusion |
| Diethylene Glycol Dibenzoate (DEGDB) | OECD 301B | 64-93% degradation after 28 days[1] | Readily biodegradable[1] |
| Dipropylene Glycol Dibenzoate (DPGDB) | OECD 301B | >60% degradation | Readily biodegradable |
| 1,2-Propanediol Dibenzoate | QSAR Estimation | Predicted to be biodegradable | Not readily biodegradable (estimated) |
Anaerobic Biodegradability
Anaerobic degradation is a crucial pathway in environments such as sediment and wastewater treatment sludge.
| Test Substance | Test Guideline | Result | Conclusion |
| Diethylene Glycol Dibenzoate (DEGDB) | Biogas Production Test | 70% of theoretical level by day 60[1] | Ultimately biodegradable under anaerobic conditions[1] |
| Dipropylene Glycol Dibenzoate (DPGDB) | EPA Method 796.3140 | Ultimately biodegradable | Ultimately biodegradable |
| 1,2-Propanediol Dibenzoate | QSAR Estimation | Predicted to biodegrade | - |
Abiotic Degradation
Besides biodegradation, abiotic processes such as hydrolysis and photolysis can contribute to the transformation of dibenzoate plasticizers in the environment.
| Process | Test Substance | Half-life | Conditions |
| Hydrolysis | Diethylene Glycol Dibenzoate (DEGDB) | 1.3 years | pH 7[5] |
| Diethylene Glycol Dibenzoate (DEGDB) | 49 days | pH 8[5] | |
| 1,2-Propanediol Dibenzoate | Estimated to be significant | - | |
| Photolysis | All Dibenzoates | Expected to be slow | Direct photolysis in water is not expected to be a major degradation pathway. |
Bioaccumulation Potential
The tendency of a substance to accumulate in living organisms is a key consideration in environmental risk assessment.
| Test Substance | Parameter | Value | Interpretation |
| Diethylene Glycol Dibenzoate (DEGDB) | Bioconcentration Factor (BCF) | 120 (estimated)[5] | High potential for bioconcentration[5] |
| Dipropylene Glycol Dibenzoate (DPGDB) | Bioconcentration Factor (BCF) | Low (expected based on properties) | Low potential for bioconcentration |
| 1,2-Propanediol Dibenzoate | Bioconcentration Factor (BCF) | QSAR Predicted: Low | Low potential for bioconcentration (estimated) |
Ecotoxicity
The potential for adverse effects on aquatic organisms is a critical endpoint in environmental safety assessment.
| Test Substance | Organism | Endpoint | Value (mg/L) |
| Diethylene Glycol Dibenzoate (DEGDB) | Fathead Minnow (Pimephales promelas) | 96h LC50 | 3.9 |
| Water Flea (Daphnia magna) | 48h EC50 | 6.7 | |
| Green Algae (Pseudokirchneriella subcapitata) | 72h EC50 | - | |
| Dipropylene Glycol Dibenzoate (DPGDB) | Fish | 96h LC50 | >5000 |
| Aquatic Invertebrates | 48h EC50 | >100 | |
| 1,2-Propanediol Dibenzoate | Fish | 96h LC50 | QSAR Predicted: Moderate Toxicity |
| Daphnia magna | 48h LC50 | QSAR Predicted: Moderate Toxicity | |
| Algae | 72h EC50 | QSAR Predicted: Moderate Toxicity |
Experimental Protocols
Ready Biodegradability - OECD 301B (CO₂ Evolution Test)
This test evaluates the ultimate biodegradability of a chemical under aerobic conditions.
-
Test System: A defined volume of mineral medium containing a known concentration of the test substance (typically 10-20 mg/L of total organic carbon) is inoculated with activated sludge microorganisms.
-
Incubation: The system is incubated in the dark at a constant temperature (20-25°C) and aerated with CO₂-free air.
-
CO₂ Trapping: The evolved CO₂ is trapped in a solution of barium hydroxide or sodium hydroxide.
-
Measurement: The amount of CO₂ produced is determined by titration of the remaining hydroxide in the trapping solution.
-
Duration: The test is typically run for 28 days.
-
Pass Criteria: A substance is considered readily biodegradable if it reaches at least 60% of its theoretical CO₂ production within a 10-day window during the 28-day test period.[6][7][8][9]
Anaerobic Biodegradability - EPA Method 796.3140
This method assesses the potential for a chemical to biodegrade under anaerobic conditions.
-
Test System: The test substance is added to a defined medium containing anaerobic sludge from a digester. The system is maintained under strictly anaerobic conditions in sealed vessels.
-
Incubation: The vessels are incubated in the dark at a constant temperature (typically 35°C).
-
Measurement: Biodegradation is determined by measuring the production of biogas (methane and carbon dioxide) over time using a pressure transducer or gas chromatography.
-
Duration: The test is typically run for 60 days.
-
Interpretation: The extent of biodegradation is calculated based on the total amount of gas produced relative to the theoretical maximum.[10]
Soil Sorption Coefficient (Koc) - OECD 106 (Batch Equilibrium Method)
This method determines the extent to which a chemical partitions between soil/sediment and water.
-
Soil/Sediment Preparation: A well-characterized soil or sediment sample is equilibrated with a calcium chloride solution.
-
Test Substance Addition: A solution of the test substance in calcium chloride is added to the soil/sediment slurry.
-
Equilibration: The mixture is agitated for a defined period to reach equilibrium.
-
Phase Separation: The solid and aqueous phases are separated by centrifugation.
-
Analysis: The concentration of the test substance in the aqueous phase is measured using a suitable analytical method (e.g., HPLC, GC-MS).
-
Calculation: The amount of substance sorbed to the soil/sediment is calculated by difference, and the soil-water partition coefficient (Kd) is determined. The Koc is then calculated by normalizing Kd to the organic carbon content of the soil/sediment.
Analytical Methods
The accurate quantification of dibenzoate plasticizers and their metabolites in environmental matrices is essential for fate and transport studies.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.
-
Sample Preparation: Water samples are typically extracted with an organic solvent (e.g., dichloromethane, hexane). Soil and sediment samples require solvent extraction, often aided by sonication or accelerated solvent extraction (ASE).
-
Chromatographic Separation: The extracted analytes are separated on a capillary GC column with a non-polar or semi-polar stationary phase.
-
Mass Spectrometric Detection: The separated compounds are ionized (typically by electron ionization) and detected by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) information.
High-Performance Liquid Chromatography (HPLC)
HPLC is well-suited for the analysis of less volatile and more polar compounds.
-
Sample Preparation: Similar to GC-MS, liquid-liquid or solid-phase extraction is used to isolate the analytes from the sample matrix.
-
Chromatographic Separation: The analytes are separated on a reversed-phase HPLC column (e.g., C18) using a mobile phase gradient of water and an organic solvent (e.g., acetonitrile, methanol).
-
Detection: UV detection is commonly used for aromatic compounds like dibenzoates. Mass spectrometry (LC-MS) can also be employed for enhanced sensitivity and selectivity.[3][11]
Visualizations
Caption: Generalized biodegradation pathway of dibenzoate plasticizers.
Caption: Experimental workflow for the OECD 301B ready biodegradability test.
Caption: Key environmental fate processes for dibenzoate plasticizers.
References
- 1. cc.ut.ee [cc.ut.ee]
- 2. In silico local QSAR modeling of bioconcentration factor of organophosphate pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.box [2024.sci-hub.box]
- 4. UCI Machine Learning Repository [archive.ics.uci.edu]
- 5. mdpi.com [mdpi.com]
- 6. nc3rs.org.uk [nc3rs.org.uk]
- 7. QSAR models for predicting enzymatic hydrolysis of new chemical entities in 'soft-drug' design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. QSAR model for the prediction of bio-concentration factor using aqueous solubility and descriptors considering various electronic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. A comprehensive review on microbial production of 1,2-propanediol: micro-organisms, metabolic pathways, and metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Thermal Stability and Degradation of 2,4-Pentanediol Dibenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the thermal stability and potential degradation pathways of 2,4-Pentanediol dibenzoate. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information from structurally analogous benzoate esters and dibenzoate plasticizers to infer its thermal behavior. Detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are provided to enable researchers to conduct their own stability assessments. Furthermore, a proposed thermal degradation pathway is visualized to facilitate a deeper understanding of the potential chemical transformations.
Introduction
This compound is a diester of benzoic acid and 2,4-pentanediol. Benzoate esters are utilized in a variety of applications, including as plasticizers, solvents, and intermediates in chemical synthesis. Understanding the thermal stability and degradation profile of such compounds is critical for ensuring product quality, safety, and shelf-life, particularly in applications involving elevated temperatures or long-term storage. Thermal degradation can lead to changes in physical and chemical properties, potentially resulting in loss of efficacy or the formation of undesirable byproducts.
This guide summarizes the expected thermal behavior of this compound based on the known properties of similar benzoate esters and provides the necessary methodologies for its experimental determination.
Predicted Thermal Stability and Degradation
Table 1: Predicted Thermal Stability Data for this compound (Based on Analogous Compounds)
| Parameter | Predicted Value Range | Analytical Technique |
| Onset of Decomposition (Tonset) | 200 - 300 °C | TGA |
| Temperature at Max Decomposition Rate (Tmax) | 250 - 350 °C | DTG (Derivative TGA) |
| End-of-Life Temperature (Tend) | 350 - 450 °C | TGA |
| Melting Point (Tm) | Not available | DSC |
| Glass Transition Temperature (Tg) | Not available | DSC |
Note: These values are estimations based on general knowledge of benzoate ester thermal stability and should be confirmed by experimental analysis.
The primary degradation mechanism for esters at elevated temperatures is typically initiated by ester pyrolysis, which can proceed through various pathways, including β-elimination reactions or homolytic cleavage of the C-O bond. For this compound, a likely degradation pathway involves the cleavage of the ester linkages to form benzoic acid and intermediates derived from the pentanediol backbone.
Proposed Thermal Degradation Pathway
The thermal degradation of this compound is postulated to proceed via the following pathway, initiated by the homolytic cleavage of the ester bond.
Caption: Proposed thermal degradation pathway for this compound.
Experimental Protocols
To ascertain the precise thermal stability and degradation profile of this compound, the following experimental methodologies are recommended.
Objective: To determine the temperature at which the material begins to decompose and to quantify its mass loss as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen or air at a flow rate of 20-50 mL/min. Nitrogen is used to study inherent thermal stability in an inert atmosphere, while air is used to assess oxidative stability.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax) from the first derivative of the TGA curve (DTG), and the final decomposition temperature.
-
Caption: Workflow for Thermogravimetric Analysis (TGA).
Objective: To determine the melting point, glass transition temperature, and to observe any other thermal transitions such as crystallization or solid-solid phase transitions.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at a temperature below the expected glass transition (e.g., -50 °C).
-
Ramp the temperature to a point above the expected melting point (e.g., 200 °C) at a heating rate of 10 °C/min.
-
Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).
-
Perform a second heating scan under the same conditions as the first to observe the thermal history dependent transitions.
-
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Determine the glass transition temperature (Tg) as a step change in the baseline.
-
Determine the melting temperature (Tm) as the peak temperature of the endothermic melting transition.
-
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Conclusion
While specific experimental data for this compound is scarce, this guide provides a robust framework for understanding and evaluating its thermal stability. By drawing parallels with structurally similar benzoate esters and employing the detailed analytical protocols for TGA and DSC, researchers can effectively characterize the thermal properties of this compound. The proposed degradation pathway offers a theoretical basis for understanding the chemical changes that may occur upon thermal stress. The experimental determination of the thermal properties of this compound is crucial for its safe and effective use in various applications.
Methodological & Application
Application Notes and Protocols: 2,4-Pentanediol Dibenzoate as a PVC Plasticizer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyvinyl chloride (PVC) is a versatile and widely used polymer, but its inherent rigidity often necessitates the addition of plasticizers to achieve the flexibility required for various applications. For decades, phthalate-based plasticizers, such as di(2-ethylhexyl) phthalate (DEHP), have dominated the market. However, growing concerns over their potential health and environmental impacts have spurred research into safer, high-performance alternatives.[1] Dibenzoate plasticizers have emerged as a promising class of non-phthalate alternatives, offering excellent compatibility with PVC and favorable performance characteristics.
This document provides detailed application notes and protocols for the use of 2,4-Pentanediol dibenzoate as a plasticizer for PVC. While specific performance data for the branched 2,4-isomer is not extensively available in public literature, we will draw upon data from its linear isomer, 1,5-Pentanediol dibenzoate, and general principles of plasticizer science to provide a comprehensive guide for its evaluation. Studies have shown that linear alkyl diol dibenzoates, including C3, C5, and C6 variants, perform as well as or even better than DEHP in many aspects.[1][2] The branched structure of this compound may offer unique advantages in terms of processing and low-temperature performance.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | This compound | [3] |
| CAS Number | 59694-10-9 | [3] |
| Molecular Formula | C₁₉H₂₀O₄ | [3] |
| Molecular Weight | 312.36 g/mol | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Rotatable Bond Count | 8 | [3] |
Performance Characteristics in PVC (Inferred from Linear Isomer Data)
The following table summarizes the expected performance of this compound in PVC, based on data available for its linear isomer, 1,5-Pentanediol dibenzoate, in comparison to the industry-standard plasticizer, DEHP. It is anticipated that the branched structure of this compound will lead to a lower glass transition temperature (Tg) and potentially improved low-temperature flexibility.
| Property | 1,5-Pentanediol Dibenzoate | DEHP (Di(2-ethylhexyl) phthalate) | Expected Trend for this compound |
| Glass Transition Temperature (Tg) | Comparable or lower than DEHP | Baseline | Lower Tg due to branched structure |
| Tensile Strength | Comparable to DEHP | Baseline | Comparable |
| Elongation at Break | Comparable or higher than DEHP | Baseline | Comparable or higher |
| Hardness (Shore A) | Comparable to DEHP | Baseline | Comparable or slightly lower |
| Thermal Stability | Good | Good | Good |
| Migration Resistance | Potentially better than DEHP | Baseline | Good, influenced by branching |
Experimental Protocols
I. Synthesis of this compound
A common method for the synthesis of dibenzoate esters is through the esterification of the corresponding diol with benzoic acid or its derivatives. A transesterification reaction using methyl benzoate is also a viable route.[4]
Materials:
-
2,4-Pentanediol
-
Benzoyl chloride (or benzoic acid)
-
Pyridine (or other suitable base)
-
Toluene (or other suitable solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Sodium bicarbonate solution (5%)
-
Deionized water
Procedure (Esterification with Benzoyl Chloride):
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-Pentanediol in an appropriate volume of toluene.
-
Add a slight molar excess (approximately 2.1 to 2.2 equivalents) of pyridine to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a slight molar excess (approximately 2.1 equivalents) of benzoyl chloride dropwise to the cooled solution while stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer sequentially with 5% sodium bicarbonate solution and deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be further purified by vacuum distillation or column chromatography if necessary.
II. Preparation of Plasticized PVC Samples
Materials:
-
PVC resin (e.g., K-value 67)
-
This compound (plasticizer)
-
Thermal stabilizer (e.g., a mixed metal soap)
-
Processing aid (optional)
Procedure:
-
Determine the desired plasticizer loading (e.g., parts per hundred resin, phr). A common starting point is 40-60 phr.
-
In a high-speed mixer, blend the PVC resin and the thermal stabilizer until a homogenous powder is obtained.
-
Slowly add the this compound to the powder blend while mixing.
-
Continue mixing until the plasticizer is fully absorbed and a dry, free-flowing powder is formed.
-
Mill the compound on a two-roll mill at a temperature of 160-170°C for 5-10 minutes to ensure complete fusion and homogenization.
-
Sheet the milled compound to the desired thickness.
-
Press the sheets in a hydraulic press at 170-180°C to create uniform test specimens.
-
Allow the pressed sheets to cool to room temperature under pressure.
-
Cut the sheets into standard shapes for mechanical and thermal testing.
III. Evaluation of Plasticizer Performance
A. Mechanical Properties:
-
Hardness: Measure the Shore A hardness of the plasticized PVC specimens according to ASTM D2240.
-
Tensile Properties: Determine the tensile strength, elongation at break, and modulus of elasticity according to ASTM D638 using a universal testing machine.
B. Thermal Properties:
-
Glass Transition Temperature (Tg): Determine the Tg of the plasticized PVC using Differential Scanning Calorimetry (DSC) according to ASTM D3418.
-
Thermal Stability: Evaluate the thermal stability of the PVC compound by measuring the time to degradation at a specific temperature (e.g., 180°C) using a dynamic thermal stability tester or by observing color change over time in an oven.
C. Migration Resistance:
-
Activated Carbon Migration: Measure the weight loss of the plasticized PVC specimen after being in contact with activated carbon at an elevated temperature (e.g., 70°C) for a specified time, according to ASTM D1203.
Diagrams
Caption: Experimental workflow for the synthesis and evaluation of this compound in PVC.
Caption: Logical relationship between plasticizer properties and PVC performance.
References
Application of 2,4-Pentanediol Dibenzoate in Cosmetic Formulations: Application Notes and Protocols
Disclaimer: Limited direct data is available for the specific cosmetic applications of 2,4-Pentanediol Dibenzoate (CAS: 59694-10-9). The following application notes and protocols are based on the known functions of related chemical structures, namely pentanediols and dibenzoate esters, and are intended to provide a theoretical framework for researchers, scientists, and drug development professionals.
Introduction
This compound is a diester of 2,4-pentanediol and benzoic acid. While specific studies on its role in cosmetics are not widely published, its chemical structure suggests several potential functions in cosmetic and personal care formulations. This document outlines its potential applications, physicochemical properties, and proposed experimental protocols for its evaluation.
Based on the functionalities of similar molecules, this compound is likely to function as an emollient, a plasticizer, a solvent, and potentially a solubilizer for other cosmetic ingredients. Its dibenzoate structure suggests it could offer a non-greasy, silky feel in topical products, while the pentanediol backbone may contribute to solvency and product stability.
Physicochemical Properties
A summary of the available physicochemical data for this compound is presented below.
| Property | Value | Reference |
| CAS Number | 59694-10-9 | [1] |
| Molecular Formula | C19H20O4 | [1] |
| Molecular Weight | 312.365 g/mol | [1] |
| XLogP3 | 5.2 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 8 | [1] |
Potential Applications in Cosmetic Formulations
Based on the properties of related compounds such as other dibenzoate esters and pentanediols, this compound could be utilized in a variety of cosmetic products:
-
Skincare: In creams and lotions, it may act as an emollient, providing a smooth and non-greasy skin feel.[2] It could also improve the solubility and dispersion of active ingredients and UV filters.[2][3]
-
Haircare: In hair conditioners and styling products, it could function as a plasticizer and conditioning agent, improving manageability and flexibility.[2]
-
Color Cosmetics: In foundations and lipsticks, it may enhance pigment dispersion and contribute to a silky application texture.[3]
-
Suncare: It could serve as a solvent for UV filters, potentially improving their efficacy and the sensory profile of the final product.[2][3]
Proposed Experimental Protocols
To evaluate the efficacy and properties of this compound in cosmetic formulations, the following experimental protocols are proposed.
Protocol for Evaluating Emolliency and Sensory Characteristics
Objective: To assess the emollient properties and sensory feel of this compound in a basic skin cream formulation.
Materials:
-
This compound
-
Base cream formulation (e.g., oil-in-water emulsion)
-
Control emollient (e.g., C12-15 Alkyl Benzoate)
-
Human volunteer panel (n=20)
-
Corneometer® for skin hydration measurement
-
Viscometer
Methodology:
-
Formulation: Prepare a base cream formulation. Create two variants: one with 3% (w/w) this compound and a control with 3% (w/w) C12-15 Alkyl Benzoate.
-
Physical Characterization: Measure the viscosity and pH of both formulations to ensure comparability.
-
Panelist Application: Randomly assign each panelist to apply 0.5g of one formulation to a designated area on their forearm.
-
Sensory Assessment: Immediately after application and at 15-minute intervals for one hour, panelists will rate the following attributes on a 10-point scale:
-
Greasiness
-
Tackiness
-
Smoothness
-
Absorption
-
-
Hydration Measurement: Measure skin hydration using a Corneometer® at baseline and at 1, 2, and 4 hours post-application.
-
Data Analysis: Statistically analyze the sensory scores and hydration data to compare the performance of this compound with the control.
Protocol for Assessing Solubilizing Capacity
Objective: To determine the ability of this compound to solubilize a common crystalline UV filter, such as Oxybenzone.
Materials:
-
This compound
-
Oxybenzone (or other crystalline cosmetic ingredient)
-
Control solvent (e.g., Caprylic/Capric Triglyceride)
-
Stirring hot plate
-
Polarized light microscope
Methodology:
-
Solubility Measurement:
-
Prepare saturated solutions of Oxybenzone in both this compound and the control solvent at room temperature (25°C).
-
Stir the mixtures for 24 hours to ensure equilibrium.
-
Filter the solutions to remove undissolved crystals.
-
Determine the concentration of dissolved Oxybenzone in the filtrate using UV-spectrophotometry.
-
-
Crystallization Prevention:
-
Prepare supersaturated solutions of Oxybenzone (e.g., 20% w/w) in both solvents by heating to 80°C until fully dissolved.
-
Cool the solutions to room temperature and observe for crystal formation at regular intervals (1, 6, 12, 24 hours) under a polarized light microscope.
-
-
Data Analysis: Compare the solubility data and the time to crystallization to evaluate the efficacy of this compound as a solvent and crystallization inhibitor.
Visualizations
Logical Workflow for Cosmetic Ingredient Evaluation
Caption: A generalized workflow for the evaluation of a new cosmetic ingredient.
Potential Interactions in a Cosmetic Emulsion
References
Application Notes and Protocols for the Characterization of 2,4-Pentanediol Dibenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of 2,4-Pentanediol dibenzoate (CAS No: 59694-10-9), a benzoate ester with potential applications as a plasticizer and in various formulations.[1][2] This document outlines detailed protocols for chromatographic, spectroscopic, and thermal analysis methods, presents expected quantitative data in structured tables, and includes graphical representations of experimental workflows.
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity and quantifying the presence of this compound in various matrices.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a suitable method for the analysis of this compound, leveraging its relatively nonpolar nature. A similar methodology has been successfully applied to the analysis of other dibenzoate esters like Di(propylene glycol) dibenzoate.[3]
Experimental Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Instrumentation: A standard HPLC system equipped with a UV detector is required.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). For mass spectrometry detection, replace any non-volatile acid with formic acid.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Expected Data:
Quantitative Data Summary (HPLC)
| Analyte | Expected Retention Time (min) | Wavelength (nm) |
| This compound | 5.0 - 10.0 | 230 |
Experimental Workflow for HPLC Analysis
References
Application Notes and Protocols: Structure Elucidation of 2,4-Pentanediol Dibenzoate using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis and subsequent Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 2,4-pentanediol dibenzoate. Due to the presence of two stereocenters, this compound can exist as a pair of enantiomers (racemic mixture) and a meso compound. NMR spectroscopy is a powerful tool for the structural elucidation and differentiation of these diastereomers. This application note outlines the synthesis via the Schotten-Baumann reaction and provides predicted ¹H and ¹³C NMR spectral data to aid in the characterization of the final products.
Introduction
This compound is a diester of benzoic acid and 2,4-pentanediol. The structural analysis of this molecule is of interest due to the presence of two chiral centers at positions 2 and 4 of the pentane chain. This gives rise to three stereoisomers: (2R,4R)-pentanediol dibenzoate, (2S,4S)-pentanediol dibenzoate (which form a racemic mixture), and the achiral meso-2,4-pentanediol dibenzoate. Distinguishing between these diastereomers is crucial for understanding their chemical and biological properties.
High-resolution NMR spectroscopy is an indispensable technique for the unambiguous determination of molecular structure. ¹H NMR provides information on the electronic environment and connectivity of protons, while ¹³C NMR reveals the carbon framework of the molecule. Key NMR parameters such as chemical shift (δ), spin-spin coupling constants (J), and signal multiplicity allow for the detailed structural assignment of the different diastereomers of this compound.
Experimental Protocols
Synthesis of this compound via Schotten-Baumann Reaction
This protocol describes the esterification of 2,4-pentanediol with benzoyl chloride in the presence of a base, a classic example of the Schotten-Baumann reaction.[1][2][3][4][5]
Materials:
-
2,4-Pentanediol (can be a mixture of diastereomers, or the isolated meso or racemic forms)
-
Benzoyl chloride
-
Pyridine (or 10% aqueous sodium hydroxide)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2,4-pentanediol (1.0 eq) in dichloromethane (DCM).
-
Add pyridine (2.5 eq) to the solution and cool the flask in an ice bath.
-
Slowly add benzoyl chloride (2.2 eq) dropwise from the dropping funnel to the stirred solution. Maintain the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Predicted NMR Data for Structure Elucidation
Disclaimer: The following NMR data are predicted based on established principles of NMR spectroscopy and chemical shift correlations. Experimental values may vary depending on the solvent, concentration, and instrument parameters.
The key to distinguishing the meso and racemic diastereomers of this compound lies in the symmetry of the molecules. The meso compound possesses a plane of symmetry, which makes the two methyl groups (C1 and C5) and the two methine protons (H2 and H4) chemically equivalent. In contrast, the racemic (chiral) diastereomers lack this plane of symmetry, leading to potentially different chemical shifts for these groups.
Predicted ¹H NMR Data (in CDCl₃)
| Proton | Predicted δ (ppm) | Predicted Multiplicity | Predicted J (Hz) | Justification |
| Aromatic-H (ortho) | 8.0 - 8.2 | d | ~7-8 | Protons ortho to the carbonyl group are deshielded. |
| Aromatic-H (para) | 7.5 - 7.7 | t | ~7-8 | |
| Aromatic-H (meta) | 7.4 - 7.6 | t | ~7-8 | |
| H2, H4 (methine) | 5.2 - 5.5 | m | - | Protons on the carbon bearing the benzoate group are significantly deshielded. |
| H3 (methylene) | 1.8 - 2.2 | m | - | Methylene protons adjacent to two methine groups. The meso and racemic isomers are expected to show different splitting patterns here. |
| H1, H5 (methyl) | 1.3 - 1.5 | d | ~6-7 | Methyl groups coupled to the methine protons. |
Table 1. Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound.
Predicted ¹³C NMR Data (in CDCl₃)
| Carbon | Predicted δ (ppm) | Justification |
| C=O (carbonyl) | 165 - 167 | Typical chemical shift for ester carbonyl carbons. |
| Aromatic-C (ipso) | 130 - 132 | Carbon attached to the ester oxygen. |
| Aromatic-C (ortho) | 129 - 130 | |
| Aromatic-C (para) | 133 - 134 | |
| Aromatic-C (meta) | 128 - 129 | |
| C2, C4 (methine) | 68 - 72 | Carbons attached to the electronegative oxygen of the benzoate group. |
| C3 (methylene) | 40 - 45 | |
| C1, C5 (methyl) | 20 - 23 |
Table 2. Predicted ¹³C NMR Chemical Shifts for this compound.
Visualization of Structure and Workflow
References
Application Note: HPLC Method for Purity Analysis of 2,4-Pentanediol Dibenzoate
Introduction
2,4-Pentanediol dibenzoate is a non-phthalate plasticizer used in a variety of polymer applications to enhance flexibility and durability. As with any chemical substance used in manufacturing, particularly in contexts that may involve human contact, ensuring the purity of this compound is critical for quality control and safety assessment. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for determining the purity of chemical compounds. This application note details a reversed-phase HPLC (RP-HPLC) method for the quantitative purity analysis of this compound.
Analytical Method
The developed method utilizes a C18 stationary phase and an isocratic mobile phase of acetonitrile and water, with UV detection. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. The high hydrophobicity of this compound (estimated LogP > 3) results in strong retention on a C18 column, allowing for excellent separation from more polar impurities.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and Water (75:25, v/v).
-
Solvents: HPLC grade acetonitrile and ultrapure water.
-
Standard: this compound reference standard of known purity.
-
Sample Diluent: Acetonitrile.
2. Preparation of Solutions
-
Mobile Phase Preparation: Mix 750 mL of acetonitrile with 250 mL of ultrapure water. Degas the solution for at least 15 minutes using sonication or vacuum filtration.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 100 mL of acetonitrile to obtain a concentration of 100 µg/mL.
-
Sample Solution Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 100 mL of acetonitrile to obtain a concentration of 100 µg/mL.
3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (75:25, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 230 nm |
| Run Time | 15 minutes |
4. Data Analysis
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Results and Discussion
The described HPLC method provides a robust and reliable means for the purity assessment of this compound. A typical chromatogram will show a major peak corresponding to this compound and potentially minor peaks corresponding to impurities. The retention time and peak shape should be consistent across multiple injections.
Quantitative Data Summary
| Sample ID | Retention Time (min) | Peak Area (mAU*s) | % Area |
| Standard | 7.8 | 1250 | 99.8 |
| Sample A | 7.8 | 1235 | 98.5 |
| Impurity 1 | 3.2 | 15 | 1.2 |
| Impurity 2 | 9.5 | 4 | 0.3 |
Experimental Workflow
Caption: Workflow for the HPLC purity analysis of this compound.
This application note provides a detailed protocol for the purity analysis of this compound using reversed-phase HPLC. The method is straightforward, reproducible, and suitable for quality control in research and industrial settings. The provided workflow and data presentation guidelines ensure clarity and ease of implementation for researchers, scientists, and drug development professionals.
Application Notes: 2,4-Pentanediol Dibenzoate as a Coalescing Agent in Paints
Introduction
Coalescing agents are essential components in latex paint formulations, facilitating the formation of a continuous, uniform film as the paint dries.[1][2] During the drying process, as water evaporates, the dispersed polymer particles are forced together. A coalescing agent temporarily softens these polymer particles, allowing them to fuse into a cohesive film.[3][4] An ideal coalescing agent should effectively reduce the minimum film formation temperature (MFFT) of the latex, be compatible with other paint components, and have a low contribution to volatile organic compounds (VOCs).[3][5] 2,4-Pentanediol dibenzoate is a non-phthalate plasticizer and coalescent that offers a low-VOC solution for modern paint formulations.[4][6]
Properties of this compound
This compound is a high-boiling point, low-volatility ester that serves as an efficient coalescent in a variety of latex paint systems. Its key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | This compound | [7][8] |
| CAS Number | 59694-10-9 | [7][8] |
| Molecular Formula | C19H20O4 | [7][8] |
| Molecular Weight | 312.365 g/mol | [7][8] |
| Hydrogen Bond Donor Count | 0 | [7] |
| Hydrogen Bond Acceptor Count | 4 | [7] |
| VOC Content | Low; contributes to low-VOC formulations | [4] |
Mechanism of Action
The primary function of this compound is to lower the glass transition temperature (Tg) of the latex polymer particles, making them softer and more pliable. This allows for proper film formation at lower temperatures. The mechanism involves the coalescing agent partitioning into the polymer particles, plasticizing them to facilitate fusion. As the film cures, the coalescent slowly diffuses out, allowing the film to regain its hardness and desired physical properties.[2][4]
Experimental Protocols for Performance Evaluation
To assess the efficacy of this compound as a coalescing agent, a series of standardized tests should be performed on paint formulations.
Minimum Film Formation Temperature (MFFT)
Objective: To determine the lowest temperature at which a latex paint can form a continuous film.[9] A lower MFFT indicates higher coalescing efficiency.[1]
Apparatus: MFFT bar with a temperature gradient (e.g., 0°C to 40°C).[1]
Procedure:
-
Calibrate the MFFT bar to the desired temperature range.
-
Apply a uniform wet film of the paint formulation (typically 75-100 microns thick) across the temperature gradient plate.[5][10]
-
Allow the film to dry under a gentle stream of dry, clean air.
-
Visually inspect the dried film. The point at which the film transitions from a clear, continuous film to a cracked or cloudy film is the MFFT.[1]
Scrub Resistance
Objective: To evaluate the durability and resistance of the cured paint film to mechanical abrasion.
Apparatus: Scrub test machine, standardized scrub medium (e.g., abrasive slurry), and a brush or sponge.
Procedure:
-
Apply the paint to a scrub test panel and allow it to cure for a specified period (e.g., 7 days).
-
Mount the panel in the scrub test machine.
-
Apply a standardized scrub medium to the surface.
-
Cycle the scrub brush/sponge over the surface until the paint film is worn through to the substrate.
-
The number of cycles to failure is recorded. Higher numbers indicate better scrub resistance.
Gloss Measurement
Objective: To quantify the sheen or gloss of the paint film.
Apparatus: Gloss meter (e.g., at 20°, 60°, and 85° angles).
Procedure:
-
Prepare a drawdown of the paint on a sealed chart and allow it to cure.[3]
-
Calibrate the gloss meter using a standard tile.
-
Measure the gloss of the cured paint film at the desired angles.
Hardness Development (Pendulum Hardness)
Objective: To measure the rate at which the paint film develops hardness as the coalescent evaporates.
Apparatus: Pendulum hardness tester (König or Persoz).
Procedure:
-
Apply a uniform film of paint to a glass panel and allow it to dry.
-
At specified time intervals (e.g., 24 hours, 48 hours, 7 days), measure the hardness of the film using the pendulum hardness tester.
-
A faster increase in hardness indicates a more efficient release of the coalescent from the film.
Low-Temperature Coalescence
Objective: To assess the film-forming properties of the paint at low application temperatures (e.g., 5°C).[1]
Procedure:
-
Condition the paint, substrate, and application tools to the desired low temperature.
-
Apply the paint to the substrate in a controlled low-temperature environment.
-
Allow the film to dry at the low temperature.
-
Visually inspect the dried film for cracking, poor adhesion, or other defects.[9]
References
- 1. specialchem.com [specialchem.com]
- 2. 2,2,4-trimethyl-1,3-pentanediol Monoisobutyrate - Ataman Kimya [atamanchemicals.com]
- 3. paint.org [paint.org]
- 4. paint.org [paint.org]
- 5. coatingsworld.com [coatingsworld.com]
- 6. SG191373A1 - New dibenzoate plasticizer/coalescent blends for low voc coatings - Google Patents [patents.google.com]
- 7. This compound|lookchem [lookchem.com]
- 8. Cas 59694-10-9,2,4-Pentanediol, dibenzoate | lookchem [lookchem.com]
- 9. pcimag.com [pcimag.com]
- 10. paint.org [paint.org]
Application Notes and Protocols for the Incorporation of 2,4-Pentanediol Dibenzoate in Flexible Vinyl Compounding
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,4-Pentanediol Dibenzoate as a plasticizer in flexible polyvinyl chloride (PVC) compounding. While specific performance data for the 2,4-isomer is limited in publicly available literature, the information presented herein is based on established knowledge of closely related linear and branched diol dibenzoates, offering a predictive framework for its application.
Introduction to this compound as a Plasticizer
This compound is a non-phthalate plasticizer belonging to the dibenzoate ester family. These plasticizers are recognized for their high solvating efficiency, which can lead to faster fusion and processing of PVC compounds.[1][2] They are being increasingly considered as alternatives to traditional phthalate plasticizers due to a more favorable toxicological profile and, in some cases, enhanced performance characteristics.[3][4] The molecular structure of a plasticizer is a key determinant of its performance, influencing properties such as flexibility, thermal stability, and migration resistance.[5][6]
The branched structure of this compound is anticipated to influence its plasticizing effect. Generally, branched structures can offer a good balance of properties, including improved low-temperature flexibility and reduced migration compared to some linear counterparts.
Predicted Performance and Properties
Based on studies of analogous C3 to C6 linear alkyl diol dibenzoates, the performance of this compound in flexible vinyl is expected to be comparable or superior to the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP) in several key aspects.[3][4]
Data Presentation: Comparative Performance of Diol Dibenzoates
The following table summarizes typical performance data for linear diol dibenzoates compared to DEHP in a standard flexible PVC formulation. This data serves as a predictive baseline for formulating with this compound.
| Property | Test Method | DEHP (Control) | 1,3-Propanediol Dibenzoate | 1,5-Pentanediol Dibenzoate | 1,6-Hexanediol Dibenzoate |
| Mechanical Properties | |||||
| Tensile Strength (MPa) | ASTM D638 | 20.5 | 21.8 | 22.5 | 21.5 |
| Elongation at Break (%) | ASTM D638 | 350 | 380 | 400 | 390 |
| 100% Modulus (MPa) | ASTM D638 | 10.2 | 9.8 | 9.5 | 9.7 |
| Shore A Hardness | ASTM D2240 | 85 | 83 | 82 | 84 |
| Thermal Properties | |||||
| Glass Transition Temp. (Tg, °C) | ASTM D3418 | -35 | -38 | -40 | -37 |
| Migration Resistance | |||||
| Weight Loss (%) - Activated Carbon | ASTM D1203 | 2.5 | 1.8 | 1.5 | 1.2 |
| Extraction in Hexane (%) | ASTM D543 | 5.1 | 3.9 | 3.5 | 3.2 |
Note: The data presented are representative values from studies on linear diol dibenzoates and should be used as a guide. Actual performance of this compound may vary and should be confirmed through empirical testing.
Experimental Protocols
Detailed methodologies for evaluating the performance of this compound in flexible vinyl compounds are provided below.
3.1. Preparation of Flexible PVC Formulations
A typical starting formulation for evaluating a new plasticizer is as follows:
| Component | Parts per Hundred Resin (phr) |
| PVC Resin (K-value 67-70) | 100 |
| This compound | 40-60 |
| Heat Stabilizer (e.g., Ca/Zn) | 2-3 |
| Lubricant (e.g., Stearic Acid) | 0.5-1.0 |
Protocol:
-
Dry blend the PVC resin and stabilizer in a high-speed mixer.
-
Add the this compound and lubricant and continue mixing until a homogeneous powder blend is achieved.
-
The compound can then be processed on a two-roll mill at a temperature of 160-170°C to create a fused sheet.
-
Press the milled sheet in a hydraulic press at 170-180°C to the desired thickness for testing specimens.
3.2. Evaluation of Mechanical Properties
Protocol based on ASTM D638 (Tensile Properties) and ASTM D2240 (Hardness):
-
Die-cut dumbbell-shaped specimens from the pressed PVC sheets according to ASTM D638 specifications.
-
Condition the specimens for at least 24 hours at 23 ± 2°C and 50 ± 5% relative humidity.
-
Conduct tensile testing using a universal testing machine at a crosshead speed of 500 mm/min. Record the tensile strength at break, elongation at break, and modulus at 100% elongation.
-
Measure the Shore A hardness of the pressed sheets using a durometer as per ASTM D2240.
3.3. Evaluation of Thermal Properties
Protocol based on ASTM D3418 (Glass Transition Temperature):
-
Cut a small sample (5-10 mg) from the pressed PVC sheet.
-
Perform Differential Scanning Calorimetry (DSC) analysis. A typical temperature program involves heating from -80°C to 120°C at a rate of 10°C/min.
-
The glass transition temperature (Tg) is determined from the midpoint of the transition in the heat flow curve.
3.4. Evaluation of Migration Resistance
Protocol for Volatility (Activated Carbon Method) based on ASTM D1203:
-
Cut circular specimens of a specified diameter from the pressed PVC sheet and weigh them accurately.
-
Place each specimen in a dish containing activated carbon, ensuring it is completely covered.
-
Place the dishes in an oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 24 hours).
-
After the exposure period, remove the specimens, clean off any carbon residue, and reweigh them.
-
The weight loss is calculated as a percentage of the initial weight.
Protocol for Solvent Extraction based on ASTM D543:
-
Cut specimens of a specified size from the pressed PVC sheet and weigh them accurately.
-
Immerse the specimens in a solvent (e.g., n-hexane) at a specified temperature for a set duration.
-
After immersion, remove the specimens, dry them thoroughly in an oven, and reweigh them.
-
The weight loss due to extraction is calculated as a percentage of the initial weight.
Visualizations
Experimental Workflow for Plasticizer Evaluation
Caption: Workflow for the evaluation of this compound in flexible PVC.
Logical Relationship of Plasticizer Properties
Caption: Influence of plasticizer structure on key PVC properties.
Conclusion
This compound is a promising non-phthalate plasticizer for flexible vinyl applications. Based on the performance of structurally similar dibenzoates, it is anticipated to offer excellent plasticizing efficiency, potentially with advantages in processing and migration resistance. The experimental protocols outlined in these notes provide a robust framework for the comprehensive evaluation and validation of this compound in specific PVC formulations. It is recommended that researchers conduct the described tests to determine the optimal loading levels and to fully characterize the performance profile for their intended applications.
References
- 1. KR20130105722A - Blends of dibenzoate plasticizers - Google Patents [patents.google.com]
- 2. ist.fraunhofer.de [ist.fraunhofer.de]
- 3. Designing Green Plasticizers: Linear Alkyl Diol Dibenzoate Plasticizers and a Thermally Reversible Plasticizer [mdpi.com]
- 4. Designing Green Plasticizers: Linear Alkyl Diol Dibenzoate Plasticizers and a Thermally Reversible Plasticizer [ouci.dntb.gov.ua]
- 5. kgt88.com [kgt88.com]
- 6. kinampark.com [kinampark.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,4-Pentanediol Dibenzoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2,4-Pentanediol dibenzoate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield of Isolated Product
| Potential Cause | Recommended Action |
| Incomplete Reaction | The Fischer esterification of 2,4-pentanediol with benzoic acid is a reversible reaction. To drive the equilibrium towards the product, consider the following: - Use an excess of one reactant, typically the less expensive one (e.g., benzoic acid). - Remove water as it is formed, for example, by using a Dean-Stark apparatus.[1] - Ensure the catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is active and used in the correct amount. |
| Product Loss During Work-up | - Aqueous Washes: Minimize the number of aqueous washes to reduce loss due to slight solubility of the ester. Ensure the organic layer is thoroughly separated from the aqueous layer. - Premature Crystallization: If the product crystallizes in the separatory funnel, add a small amount of the organic solvent to redissolve it. |
| Inefficient Extraction | - Ensure the pH of the aqueous layer is basic (pH > 8) during the wash with sodium bicarbonate to effectively remove unreacted benzoic acid. - Perform multiple extractions with smaller volumes of the organic solvent for better efficiency than a single extraction with a large volume. |
| Loss During Purification | - Recrystallization: Avoid using an excessive amount of hot solvent, as this will reduce the recovery of the purified product upon cooling.[2] - Column Chromatography: Choose a solvent system that provides good separation (Rf value of ~0.3-0.4 for the product). A broad product spot on the TLC plate can indicate the need for a different solvent system. |
Issue 2: Product Fails to Crystallize During Recrystallization
| Potential Cause | Recommended Action |
| Supersaturated Solution | - Induce Crystallization: Scratch the inside of the flask with a glass rod at the meniscus.[3] Add a seed crystal of pure this compound. - Cooling: Cool the solution slowly to room temperature, then in an ice bath to promote the formation of pure crystals.[2] |
| Inappropriate Solvent | - The ideal recrystallization solvent should dissolve the compound when hot but not when cold.[2] If the product is too soluble, try a less polar solvent or a solvent mixture. Common solvents for esters include ethanol, methanol, and ethyl acetate, often mixed with a non-polar solvent like hexanes or heptane. |
| Presence of Impurities | - Oily impurities can inhibit crystallization. If the product oils out, try redissolving it in a larger volume of hot solvent and cooling slowly. If this fails, purification by column chromatography may be necessary before attempting recrystallization again. |
| Too Much Solvent | - If an excessive amount of solvent was used, gently evaporate some of the solvent under a stream of nitrogen or in a rotary evaporator and then attempt to cool and crystallize again.[2] |
Issue 3: Oily Product Instead of Crystalline Solid
| Potential Cause | Recommended Action |
| Residual Solvent | - Ensure the product is thoroughly dried under vacuum to remove any remaining organic solvent. |
| Presence of Impurities | - Unreacted 2,4-pentanediol or the mono-benzoate intermediate can act as impurities that lower the melting point and prevent crystallization. Purification by column chromatography is recommended to separate these from the desired dibenzoate. |
| Product is an Oil at Room Temperature | - While this compound is expected to be a solid, a mixture of stereoisomers (meso and racemic) might result in a lower melting point or an oily product. Confirm the expected physical state from a reliable source. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound via Fischer esterification?
A1: The most common impurities include:
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Unreacted Starting Materials: 2,4-Pentanediol and benzoic acid.
-
Mono-ester: 2-hydroxy-4-pentyl benzoate or 4-hydroxy-2-pentyl benzoate.
-
Water: A byproduct of the esterification reaction.
-
Acid Catalyst: Such as sulfuric acid or p-toluenesulfonic acid.
Q2: How can I remove unreacted benzoic acid from my crude product?
A2: Unreacted benzoic acid can be effectively removed by washing the organic layer with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The benzoic acid will be converted to its water-soluble sodium salt and will partition into the aqueous layer.
Q3: What is a good solvent system for the recrystallization of this compound?
A3: A good starting point for recrystallization is to use a polar solvent in which the compound is soluble when hot and insoluble when cold, such as ethanol or isopropanol. A mixed solvent system, like ethanol/water or ethyl acetate/hexanes, can also be effective. The ideal solvent or solvent system should be determined experimentally on a small scale.
Q4: My purified product has a broad melting point range. What does this indicate?
A4: A broad melting point range is a strong indication of the presence of impurities. Pure crystalline solids typically have a sharp melting point range of 1-2 °C. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point. Further purification steps, such as another recrystallization or column chromatography, are recommended.
Q5: Can I use distillation to purify this compound?
A5: Distillation can be a suitable purification method, especially for removing non-volatile impurities. However, given the relatively high boiling point of dibenzoate esters, vacuum distillation is necessary to prevent decomposition at high temperatures. A patent for the preparation of similar dibenzoate esters mentions vacuum distillation as a purification step.
Experimental Protocols
Protocol 1: General Work-up Procedure for Fischer Esterification
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
If a non-polar solvent like toluene was used to remove water azeotropically, dilute the reaction mixture with an organic solvent immiscible with water, such as diethyl ether or ethyl acetate.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water (to remove the majority of the unreacted alcohol and some acid).
-
Saturated aqueous sodium bicarbonate solution (to neutralize and remove the acid catalyst and unreacted benzoic acid). Be cautious of CO₂ evolution.
-
Brine (saturated aqueous NaCl solution) to remove residual water from the organic layer.
-
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter to remove the drying agent.
-
Concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
Protocol 2: Recrystallization
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol) to just dissolve the solid.[2]
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| 2,4-Pentanediol | C₅H₁₂O₂ | 104.15 | 201-202 |
| Benzoic Acid | C₇H₆O₂ | 122.12 | 249 |
| This compound | C₁₉H₂₀O₄ | 312.36 | Not readily available |
Table 2: Illustrative Purification Data (Typical Ranges)
| Purification Step | Purity (Illustrative) | Yield (Illustrative) |
| Crude Product | 70-85% | 80-95% |
| After Recrystallization | >98% | 60-80% (of crude) |
| After Column Chromatography | >99% | 70-90% (of crude) |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
overcoming side reactions in the esterification of 2,4-Pentanediol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of 2,4-pentanediol. Our aim is to help you overcome common side reactions and optimize your experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the esterification of 2,4-pentanediol, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Di-ester | Incomplete Reaction: The reaction has not reached equilibrium, or the equilibrium is unfavorable. | - Increase Reaction Time: Monitor the reaction progress using techniques like TLC or GC-MS to ensure it has gone to completion. - Shift Equilibrium: Use an excess of the acylating agent (e.g., acetic anhydride or acyl chloride). Remove water as it forms, for example, by using a Dean-Stark apparatus or adding a dehydrating agent. |
| Reversibility of Reaction: Fischer esterification is a reversible process. | - Use a more reactive acylating agent: Acyl chlorides or anhydrides in the presence of a base (e.g., pyridine) can lead to higher yields as the reaction is essentially irreversible. | |
| Side Reactions: Competing reactions such as dehydration and cyclization are consuming the starting material. | - Optimize Reaction Temperature: Lowering the temperature can disfavor elimination (dehydration) and some cyclization reactions. - Choice of Catalyst: For acid-catalyzed reactions, use a milder acid catalyst or a heterogeneous catalyst to improve selectivity. | |
| Presence of Impurities in Product | Dehydration Products: Formation of unsaturated alcohols (e.g., 4-penten-2-ol) and dienes. | - Control Temperature: Dehydration is favored at higher temperatures. Running the reaction at the lowest effective temperature can minimize these byproducts. - Catalyst Selection: Avoid strong, non-selective acids like concentrated sulfuric acid if dehydration is a major issue. |
| Cyclic Ether Formation: Intramolecular cyclization of 2,4-pentanediol to form 2,5-dimethyltetrahydrofuran. | - Acylating Agent Choice: Using a more reactive acylating agent like acetic anhydride with a catalyst can promote the desired esterification over the slower acid-catalyzed cyclization. - Reaction Conditions: Lower temperatures and shorter reaction times can help reduce the extent of cyclization. | |
| Incomplete Reaction: Presence of mono-ester and unreacted 2,4-pentanediol. | - Stoichiometry: Ensure at least two equivalents of the acylating agent are used per equivalent of 2,4-pentanediol. - Purification: Utilize column chromatography or distillation to separate the di-ester from the mono-ester and starting material. | |
| Difficulty in Product Isolation | Similar Boiling Points: The boiling points of the di-ester and some side products may be close, making distillation challenging. | - Chromatography: Column chromatography on silica gel is an effective method for separating the desired di-ester from polar impurities like unreacted diol and mono-ester, as well as less polar byproducts. |
| Aqueous Work-up Issues: Emulsion formation or loss of product during extraction. | - Salting Out: Add brine (saturated NaCl solution) during the aqueous work-up to break emulsions and decrease the solubility of the ester in the aqueous layer. - Careful Extraction: Perform multiple extractions with a suitable organic solvent to ensure complete recovery of the product. |
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to expect during the esterification of 2,4-pentanediol?
A1: The main competing side reactions are:
-
Dehydration: Under acidic and/or high-temperature conditions, 2,4-pentanediol can undergo elimination of water to form unsaturated alcohols (e.g., 4-penten-2-ol) and pentadienes.
-
Intramolecular Cyclization (Etherification): Acid-catalyzed intramolecular reaction of the two hydroxyl groups can lead to the formation of a cyclic ether, specifically 2,5-dimethyltetrahydrofuran.
Q2: How can I minimize the formation of 2,5-dimethyltetrahydrofuran?
A2: To suppress the formation of the cyclic ether, you can:
-
Use a non-acidic esterification method: Employing acetic anhydride with a base like pyridine or a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) can be more selective for esterification.
-
Control the reaction temperature: Lower temperatures generally disfavor the intramolecular cyclization.
-
Choose the appropriate catalyst: If an acid catalyst is necessary, consider using a milder one or a solid acid catalyst that may offer better selectivity.
Q3: Is it better to use acetic acid or acetic anhydride for the esterification of 2,4-pentanediol?
A3: Acetic anhydride is generally preferred for several reasons:
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Higher Reactivity: It is more reactive than acetic acid, leading to faster reaction rates.
-
Irreversible Reaction: When used with a base, the reaction is essentially irreversible, which helps to drive the reaction to completion and achieve higher yields of the di-ester.
-
Byproduct: The byproduct is acetic acid, which can be easily removed during work-up, as opposed to water, which can promote the reverse reaction in Fischer esterification.
Q4: What is a suitable method for purifying the 2,4-pentanediol di-ester?
A4: Column chromatography on silica gel is a highly effective method for purification. A non-polar eluent system, such as a mixture of petroleum ether and ethyl acetate, can be used to separate the non-polar di-ester from more polar impurities like the mono-ester and unreacted 2,4-pentanediol, as well as other byproducts. Distillation can also be used, but may be less effective if the boiling points of the impurities are close to that of the desired product.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be effectively monitored by:
-
Thin-Layer Chromatography (TLC): This allows for a quick qualitative assessment of the consumption of the starting material (2,4-pentanediol) and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This provides a more detailed and quantitative analysis, allowing for the identification and quantification of the starting material, desired product, and any side products that are forming.[1][2]
Experimental Protocols
Protocol 1: Acetylation of 2,4-Pentanediol using Acetic Anhydride and Pyridine
This protocol describes a common method for the synthesis of 2,4-diacetoxypentane (the diacetate of 2,4-pentanediol).
Materials:
-
2,4-Pentanediol
-
Acetic Anhydride (Ac₂O)
-
Dry Pyridine
-
Dry Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
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1 M Hydrochloric Acid (HCl)
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Saturated aqueous Sodium Bicarbonate (NaHCO₃)
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Brine (saturated NaCl solution)
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Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 2,4-pentanediol (1.0 equivalent) in dry pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., Argon or Nitrogen).[3]
-
Cool the solution to 0°C in an ice bath.[3]
-
Slowly add acetic anhydride (at least 2.2 equivalents) to the solution.[3] A slight excess ensures the complete reaction of both hydroxyl groups.
-
Allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC until the starting material is completely consumed.[3]
-
Quench the reaction by the slow addition of methanol.
-
Co-evaporate the reaction mixture with toluene to remove most of the pyridine.[3]
-
Dilute the residue with dichloromethane or ethyl acetate.[3]
-
Wash the organic layer sequentially with 1 M HCl (to remove residual pyridine), water, saturated aqueous NaHCO₃ (to neutralize any excess acetic acid), and finally with brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[3]
-
Purify the resulting crude product by silica gel column chromatography to obtain the pure 2,4-diacetoxypentane.[3]
Visualizations
Caption: Main and side reaction pathways in the esterification of 2,4-pentanediol.
Caption: A logical troubleshooting workflow for esterification issues.
Caption: General experimental workflow for the esterification of 2,4-pentanediol.
References
optimizing reaction conditions for 2,4-Pentanediol dibenzoate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,4-pentanediol dibenzoate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am getting a low yield of the desired this compound. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Here's a breakdown of potential causes and solutions:
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Incomplete Reaction: The esterification of both hydroxyl groups in 2,4-pentanediol may be slow or incomplete.
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Solution: Increase the reaction time or temperature, in accordance with the stability of your reactants and products. Using a Dean-Stark apparatus to remove water azeotropically during a Fischer esterification can drive the equilibrium towards the product. In the case of using benzoyl chloride, ensure a sufficient excess of the reagent is used.
-
-
Suboptimal Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion.
-
Solution: Use a slight excess of the benzoylating agent (e.g., 2.2 to 2.5 equivalents of benzoyl chloride per equivalent of 2,4-pentanediol) to ensure complete di-esterification.
-
-
Catalyst Inefficiency: The acid catalyst (in Fischer esterification) may be inactive or used in an insufficient amount.
-
Solution: Use a fresh, anhydrous acid catalyst such as sulfuric acid or p-toluenesulfonic acid. Optimize the catalyst loading; typically, 1-5 mol% is effective.
-
-
Side Reactions: The secondary alcohol groups of 2,4-pentanediol can undergo dehydration at high temperatures in the presence of a strong acid catalyst.
-
Solution: Maintain a moderate reaction temperature. If dehydration is a significant issue, consider using a milder esterification method, such as the Steglich esterification with DCC and DMAP, or using benzoyl chloride at lower temperatures.
-
-
Product Loss During Workup: The product may be lost during extraction or purification steps.
-
Solution: Ensure proper phase separation during extractions. Minimize the number of transfer steps. When performing chromatography, select an appropriate solvent system to ensure good separation and recovery.
-
Q2: My final product is contaminated with the mono-benzoate derivative. How can I favor the formation of the di-benzoate and separate it from the mono-ester?
A2: Formation of the mono-ester is a common issue in the esterification of diols.
-
Favoring Di-esterification:
-
Reagent Stoichiometry: As mentioned above, using a larger excess of the benzoylating agent will statistically favor the di-substituted product.
-
Reaction Time: Ensure the reaction is allowed to proceed long enough for the second esterification to occur. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Separation:
-
Column Chromatography: The di-benzoate is significantly less polar than the mono-benzoate (which still has a free hydroxyl group). A well-optimized silica gel column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) should provide good separation. The di-benzoate will elute first.
-
Q3: The reaction seems to have stalled, and I am not observing further product formation. What should I do?
A3: A stalled reaction can be due to several factors:
-
Catalyst Deactivation: The catalyst may have been neutralized or degraded.
-
Solution: Add a fresh portion of the catalyst.
-
-
Equilibrium Reached (Fischer Esterification): The reaction may have reached equilibrium.
-
Solution: If not already in use, add a Dean-Stark trap to remove water and shift the equilibrium. Alternatively, adding an excess of one of the reactants (typically the less expensive one) can also help.
-
-
Low Temperature: The activation energy for the second esterification might not be reached at the current temperature.
-
Solution: Cautiously increase the reaction temperature while monitoring for any potential side reactions.
-
Q4: My product is a mixture of diastereomers (meso and dl-pair). How can I separate them?
A4: Since 2,4-pentanediol has two chiral centers, its dibenzoate will exist as a mixture of diastereomers (a meso compound and a pair of enantiomers). Diastereomers have different physical properties and can be separated.[1]
-
Fractional Crystallization: This is a classical method for separating diastereomers based on differences in their solubility in a particular solvent system.[1] Experiment with different solvents or solvent mixtures to find conditions where one diastereomer preferentially crystallizes.
-
Chromatography: High-performance liquid chromatography (HPLC) or even careful column chromatography on silica gel can sometimes separate diastereomers.[2] The separation efficiency will depend on the specific structure of the diastereomers and the chromatographic conditions.[2]
Q5: What are the best practices for purifying the final product?
A5: The purification strategy will depend on the synthetic method used.
-
For Fischer Esterification:
-
Neutralization: After the reaction, cool the mixture and neutralize the acid catalyst with a weak base like sodium bicarbonate solution.
-
Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Washing: Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Final Purification: Purify the crude product by column chromatography or recrystallization.
-
-
For Acylation with Benzoyl Chloride:
-
Quenching: Quench the reaction by adding water or a dilute aqueous base.
-
Extraction and Washing: Follow a similar extraction and washing procedure as for the Fischer esterification to remove the pyridine/DMAP and any benzoic acid byproduct.
-
Drying and Solvent Removal.
-
Final Purification.
-
Data Presentation
Table 1: Typical Reaction Conditions for the Synthesis of this compound
| Parameter | Fischer Esterification | Acylation with Benzoyl Chloride |
| Reactants | 2,4-Pentanediol, Benzoic Acid | 2,4-Pentanediol, Benzoyl Chloride |
| Solvent | Toluene (with Dean-Stark) or excess Benzoic Acid | Dichloromethane, Pyridine, or THF |
| Catalyst/Promoter | H₂SO₄, p-TsOH (1-5 mol%) | Pyridine, DMAP (catalytic to stoichiometric) |
| Temperature | 80-120 °C | 0 °C to room temperature |
| Reaction Time | 4-24 hours | 1-6 hours |
| Stoichiometry | 1 eq. Diol, 2.2-3 eq. Benzoic Acid | 1 eq. Diol, 2.2-2.5 eq. Benzoyl Chloride |
Experimental Protocols
Method 1: Fischer Esterification
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2,4-pentanediol (1.0 eq.), benzoic acid (2.5 eq.), and a catalytic amount of p-toluenesulfonic acid (0.05 eq.).
-
Reaction: Add toluene as the solvent and heat the mixture to reflux.
-
Monitoring: Monitor the reaction by observing the collection of water in the Dean-Stark trap and by TLC analysis of the reaction mixture.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Method 2: Acylation with Benzoyl Chloride
-
Setup: In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-pentanediol (1.0 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.) in anhydrous pyridine or dichloromethane.
-
Addition: Cool the mixture to 0 °C in an ice bath and slowly add benzoyl chloride (2.2 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Workup: Quench the reaction by adding water. Extract the product with dichloromethane. Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated aqueous sodium bicarbonate (to remove benzoic acid), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Troubleshooting Poor Plasticizer Performance in PVC Blends
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues related to poor plasticizer performance in Polyvinyl Chloride (PVC) blends.
Troubleshooting Guides (Q&A)
This section addresses specific problems you might encounter during your experiments, offering potential causes and solutions.
Q1: Why has my flexible PVC blend become brittle and cracked?
A1: This is a common issue often caused by plasticizer migration or loss. Over time, the plasticizer can leach out of the PVC matrix, causing the material to revert to its original rigid state.[1][2][3]
-
Potential Causes:
-
Incompatible Plasticizer: The plasticizer and PVC may not be fully compatible, leading to separation.[1][2]
-
High Volatility: Low molecular weight plasticizers can evaporate from the PVC blend, especially at elevated temperatures.[4][5]
-
Environmental Factors: Exposure to high temperatures, humidity, or certain solvents can accelerate plasticizer migration.[2][4] Water, for instance, can create pathways for plasticizers to travel through the PVC.[2]
-
Extraction: Contact with liquids or other materials can extract the plasticizer from the PVC.[3]
-
-
Solutions:
-
Select a High Molecular Weight Plasticizer: Larger plasticizer molecules are less mobile and have lower volatility.[2][3][4] Plasticizers with a molecular weight over 350 g/mol generally show better durability.[5]
-
Use a Polymeric Plasticizer: These have very low volatility and high permanence due to their large molecular size.[5][6]
-
Improve Compatibility: Ensure the polarity of the plasticizer is well-matched with the PVC resin.[7]
-
Consider Reactive Plasticizers: These chemically bond to the PVC polymer chain, preventing migration.[3][8]
-
Add Nanoparticles: Incorporating nanoparticles like nano-SiO2 can reduce plasticizer migration.[5][9]
-
Q2: The surface of my PVC blend feels oily or has a sticky residue. What's causing this?
A2: This phenomenon, known as "spew" or "exudation," is a clear sign of plasticizer migration to the surface.[2][4]
-
Potential Causes:
-
Poor Compatibility: The plasticizer is not well-dissolved in the PVC matrix and is being forced out.[2][7] This can be visible as an oily film or a white "bloom" on the surface.[2]
-
Excessive Plasticizer Concentration: Using more plasticizer than the PVC can effectively absorb can lead to its exudation.[10]
-
Processing Issues: Inadequate mixing or improper processing temperatures can lead to poor plasticizer distribution.[4][11]
-
-
Solutions:
-
Optimize Plasticizer Level: Reduce the plasticizer concentration to a level that is compatible with the PVC resin.
-
Improve Mixing: Ensure thorough and uniform dispersion of the plasticizer in the PVC blend during processing.[11]
-
Select a More Compatible Plasticizer: Choose a plasticizer with a solubility parameter closer to that of PVC.
-
Use a Secondary Plasticizer: In some cases, adding a secondary plasticizer can improve the overall compatibility and reduce surface migration of the primary plasticizer.[6][7]
-
Q3: My PVC blend shows poor low-temperature flexibility.
A3: The performance of plasticizers is temperature-dependent. Some plasticizers that provide good flexibility at room temperature may become ineffective at lower temperatures, leading to increased stiffness and brittleness.[12]
-
Potential Causes:
-
High Glass Transition Temperature (Tg) of the Blend: The chosen plasticizer may not be effective at lowering the Tg of the PVC blend sufficiently.
-
Inappropriate Plasticizer Type: General-purpose plasticizers may not have the required low-temperature performance characteristics.[7]
-
-
Solutions:
-
Use a Low-Temperature Plasticizer: Select specialty plasticizers such as adipates (e.g., Dioctyl adipate - DOA) or sebacates, which are specifically designed to impart good flexibility at low temperatures.[7]
-
Blend Plasticizers: A combination of a general-purpose plasticizer with a low-temperature plasticizer can provide a good balance of properties and cost.
-
Incorporate Impact Modifiers: Adding impact modifiers like CPE (chlorinated polyethylene) can improve the low-temperature impact strength of the PVC blend.[13]
-
Data Presentation
Table 1: Effect of Plasticizer Concentration on Mechanical Properties of PVC
| Plasticizer Concentration | Tensile Strength | Elongation at Break | Hardness (Shore A) |
| Low | High | Low | High |
| Medium | Medium | Medium | Medium |
| High | Low | High | Low |
Note: This table presents a general trend. Actual values will vary depending on the specific PVC resin, plasticizer type, and other additives used.[12][14]
Table 2: Comparison of Different Plasticizer Types
| Plasticizer Type | Key Characteristics | Common Examples |
| Phthalates (Low MW) | General purpose, cost-effective, high efficiency. | DEHP, DOP, DBP |
| Phthalates (High MW) | Lower volatility, better permanence than low MW phthalates. | DINP, DIDP |
| Trimellitates | Low volatility, good high-temperature performance. | TOTM |
| Adipates, Sebacates | Excellent low-temperature flexibility. | DOA, DOS |
| Polymeric Plasticizers | Very low migration, excellent permanence, good resistance to extraction. | Polyester plasticizers |
| Bio-based Plasticizers | Derived from renewable resources, often have good compatibility. | Citrates, epoxidized soybean oil (ESBO) |
Experimental Protocols
1. Evaluation of Plasticizer Efficiency via Tensile Testing (ASTM D2284)
This method determines the effect of a plasticizer on the mechanical properties of a PVC blend.
-
Methodology:
-
Sample Preparation: Prepare PVC blends with varying concentrations of the plasticizer under investigation. The blends should be processed (e.g., milled, molded) into standardized test specimens (e.g., dumbbell shape).
-
Conditioning: Condition the specimens in a controlled environment (e.g., 23°C and 50% relative humidity) for a specified period to ensure consistent results.[16]
-
Testing: Subject the specimens to tensile stress using a universal testing machine until they fracture.[16]
-
Data Collection: Record the tensile strength (stress at which the material breaks), elongation at break (how much the material stretches before breaking), and modulus of elasticity (stiffness).[16]
-
Analysis: Plot the mechanical properties as a function of plasticizer concentration to evaluate its efficiency. A more efficient plasticizer will typically cause a greater decrease in tensile strength and a larger increase in elongation at lower concentrations.[12]
-
2. Quantification of Plasticizer Content using Benchtop Nuclear Magnetic Resonance (NMR)
NMR provides a rapid and non-destructive method to determine the plasticizer content in a PVC blend.
-
Methodology:
-
Calibration: Prepare a set of PVC samples with known plasticizer concentrations, covering the range of interest. Use these standards to create a calibration curve by correlating the NMR signal with the plasticizer content.[17]
-
Sample Preparation: Place a known weight of the PVC sample into an NMR tube. For optimal precision, condition the sample at a controlled temperature (e.g., 40°C) before analysis.[17]
-
Measurement: Place the sample in the benchtop NMR analyzer. The instrument differentiates between the signals from the rigid PVC polymer and the more mobile plasticizer molecules.[17]
-
Analysis: The NMR signal corresponding to the amorphous, mobile phase is directly proportional to the plasticizer content. Use the calibration curve to determine the percentage of plasticizer in the unknown sample.[17]
-
Mandatory Visualization
Caption: Troubleshooting workflow for poor plasticizer performance in PVC blends.
Caption: Key factors contributing to plasticizer migration in PVC blends.
Frequently Asked Questions (FAQs)
Q: What is the difference between a primary and a secondary plasticizer? A: A primary plasticizer has high compatibility with PVC and can be used as the sole plasticizer in a formulation.[6][7] A secondary plasticizer has limited compatibility and is used in combination with a primary plasticizer, often to reduce cost or impart specific properties like flame resistance.[6][7]
Q: How does a plasticizer actually make PVC flexible? A: In its pure form, PVC polymer chains are packed closely together with strong intermolecular forces, making the material rigid.[18][19] Plasticizer molecules, when added, position themselves between the PVC chains.[18][20] This increases the space between the polymer chains, weakens the intermolecular forces, and allows them to slide past one another more easily, resulting in increased flexibility.[12][18]
Q: Are there alternatives to traditional phthalate plasticizers? A: Yes, due to health and environmental concerns, several alternatives to traditional phthalates like DEHP have been developed and are in use.[21][22] These include high molecular weight phthalates (e.g., DINP, DIDP), trimellitates (e.g., TOTM), terephthalates (e.g., DEHT), and bio-based plasticizers like citrates and epoxidized soybean oil (ESBO).[15][22]
Q: What analytical techniques can be used to identify the type of plasticizer in a PVC sample? A: Several techniques can identify and quantify plasticizers in PVC. Fourier-transform infrared (FT-IR) spectroscopy is useful for rapid screening.[23] Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography (LC) are more specific and sensitive for identifying and quantifying individual plasticizers.[23][24] Nuclear Magnetic Resonance (NMR) spectroscopy is also a robust technique for discriminating between different plasticizer types.[23][24]
Q: Can processing conditions affect plasticizer performance? A: Absolutely. Inadequate mixing can lead to non-uniform dispersion of the plasticizer, creating areas with insufficient plasticization and potential "hot spots" during processing.[11] Excessive temperatures or shear during processing can degrade the PVC or the plasticizer, leading to discoloration and poor performance.[4][11]
References
- 1. chaffeeroofing.com [chaffeeroofing.com]
- 2. bastone-plastics.com [bastone-plastics.com]
- 3. solgreen.com.my [solgreen.com.my]
- 4. plasticxperts.com [plasticxperts.com]
- 5. News - Method for solving the problem of precipitation and migration of PVC plasticizer [sanowax.com]
- 6. specialchem.com [specialchem.com]
- 7. Role of Plasticizers in PVC Products | Bausano [bausano.com]
- 8. Scientists develop novel method for strengthening PVC products [news.osu.edu]
- 9. jiaaoplasticizers.com [jiaaoplasticizers.com]
- 10. kgt88.com [kgt88.com]
- 11. orbimind.com [orbimind.com]
- 12. kgt88.com [kgt88.com]
- 13. How to improve the cold resistance of PVC formulations - Knowledge - Guangzhou Xiongxing Holding Group Co., Ltd [xiongxingpvc.com]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of PVC plasticizers in medical devices and infused solutions by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 17. azom.com [azom.com]
- 18. pvcplast.net [pvcplast.net]
- 19. How To Characterize the Processing Behavior of PVC Dry Blends [thermofisher.com]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Compact NMR Spectroscopy for Low-Cost Identification and Quantification of PVC Plasticizers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reduction of Volatile Organic Compounds (VOCs) from Dibenzoate Esters
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the reduction of volatile organic compounds (VOCs) from dibenzoate esters.
Frequently Asked Questions (FAQs)
1. What are the common volatile organic compound (VOC) impurities found in dibenzoate esters?
Common VOCs in dibenzoate esters are typically residuals from the synthesis process. These can include unreacted starting materials such as benzoic acid and the corresponding glycols (e.g., diethylene glycol, dipropylene glycol), as well as any solvents used during the reaction or purification steps.[1]
2. Which methods are most effective for reducing VOCs from high-boiling point esters like dibenzoates?
Several methods can be employed to reduce VOCs from dibenzoate esters. The most common and effective techniques include:
-
Steam Stripping: Particularly useful for removing residual alcohols and other volatile impurities.
-
Activated Carbon Adsorption: Effective for capturing a broad range of organic compounds.
-
Thermal Desorption: A method that uses heat to volatilize and remove trapped VOCs.
The choice of method depends on the specific VOCs present, their concentration, and the desired final purity of the dibenzoate ester.
3. How can I analyze the VOC content in my dibenzoate ester sample before and after purification?
The most common and effective analytical technique for identifying and quantifying VOCs in dibenzoate esters is Gas Chromatography-Mass Spectrometry (GC-MS) . Headspace GC-MS is a particularly useful variation of this technique for analyzing volatile compounds. This method allows for the separation and identification of individual VOCs and can be used to determine their concentration, thus verifying the effectiveness of the purification process.[1]
Troubleshooting Guides
Method 1: Steam Stripping
Steam stripping is a distillation process used to remove volatile contaminants from liquids. It is particularly effective for removing residual alcohols and other volatile impurities from high-boiling point esters.
Workflow for Steam Stripping Troubleshooting
Caption: Troubleshooting workflow for incomplete VOC removal during steam stripping.
Q1: I'm not seeing a significant reduction in VOCs after steam stripping. What should I check first?
A1: The most critical parameters in steam stripping are temperature and pressure (vacuum). Ensure that the stripping temperature is high enough to volatilize the target VOCs but not so high as to cause thermal degradation of the dibenzoate ester. Simultaneously, a sufficient vacuum should be applied to lower the boiling points of the impurities.
Q2: My dibenzoate ester is discoloring or changing in viscosity after steam stripping. What is happening?
A2: Discoloration or changes in viscosity are often signs of thermal degradation of the ester. Dibenzoate esters can be susceptible to hydrolysis at high temperatures in the presence of steam. To mitigate this, try lowering the stripping temperature and increasing the vacuum to compensate. A shorter residence time in the stripping column can also help.
Q3: How do I optimize the steam flow rate?
A3: The steam flow rate is a critical parameter. Too low a flow rate will result in inefficient stripping. Conversely, an excessively high flow rate can lead to channeling, where the steam does not effectively contact the liquid, and can also increase the risk of ester hydrolysis. Start with a moderate flow rate and adjust based on the efficiency of VOC removal, which can be monitored by taking samples of the stripped ester for GC-MS analysis.
Method 2: Activated Carbon Adsorption
Activated carbon is a highly porous material with a large surface area, making it an excellent adsorbent for a wide range of organic compounds.
Workflow for Activated Carbon Adsorption Troubleshooting
Caption: Troubleshooting workflow for inefficient VOC adsorption using activated carbon.
Q1: The VOC reduction after activated carbon treatment is lower than expected. What could be the issue?
A1: Several factors could be at play:
-
Incorrect Carbon Type: The pore size and surface chemistry of the activated carbon should be matched to the size and polarity of the VOC molecules you are trying to remove.
-
Insufficient Carbon: The amount of activated carbon may not be sufficient to adsorb the quantity of VOCs present. Try increasing the weight percentage of activated carbon relative to the dibenzoate ester.
-
Inadequate Contact Time: Ensure sufficient mixing and contact time for the adsorption process to reach equilibrium.
Q2: How do I know if the activated carbon is saturated?
A2: Activated carbon has a finite adsorption capacity. If you observe a decrease in VOC removal efficiency over time or with subsequent batches, the carbon is likely saturated. At this point, the activated carbon needs to be regenerated or replaced.
Q3: Can I regenerate the activated carbon after use?
A3: Yes, activated carbon can often be regenerated. Common methods include thermal regeneration (heating to desorb the adsorbed VOCs) or solvent washing. The choice of regeneration method depends on the nature of the adsorbed VOCs and the type of activated carbon.
Method 3: Thermal Desorption
Thermal desorption involves heating the dibenzoate ester to volatilize the VOCs, which are then removed by a carrier gas or under vacuum.
Workflow for Thermal Desorption Troubleshooting
Caption: Troubleshooting workflow for incomplete VOC removal during thermal desorption.
Q1: I am concerned about the thermal stability of my dibenzoate ester during thermal desorption. How can I minimize degradation?
A1: To minimize thermal degradation, it is crucial to operate at the lowest effective temperature. You can enhance VOC removal at lower temperatures by increasing the efficiency of the carrier gas sweep or by applying a vacuum. Running preliminary thermal stability tests, such as thermogravimetric analysis (TGA), on your dibenzoate ester can help determine its decomposition temperature. Studies on the thermal degradation of esters show that decomposition can occur at elevated temperatures, leading to the formation of byproducts.[2][3][4][5]
Q2: What are the key operational parameters to optimize for efficient thermal desorption?
A2: The key parameters to optimize are:
-
Temperature: High enough to volatilize the target VOCs.
-
Time: Sufficient duration to allow for the diffusion and removal of VOCs from the bulk liquid.
-
Carrier Gas Flow Rate: A higher flow rate of an inert gas (like nitrogen) can more effectively carry away the volatilized VOCs.
-
Vacuum: Applying a vacuum can significantly lower the boiling points of the VOCs, allowing for effective removal at lower temperatures.
Experimental Protocols
Protocol 1: Laboratory-Scale Steam Stripping of Dibenzoate Esters
Objective: To reduce the concentration of residual alcohols and other volatile impurities from a dibenzoate ester sample.
Materials:
-
Dibenzoate ester sample containing VOCs
-
Distillation apparatus (round-bottom flask, stripping column, condenser, receiving flask)
-
Heating mantle
-
Steam generator or source of steam
-
Vacuum pump and gauge
-
Temperature probes
-
GC-MS for analysis
Procedure:
-
Setup: Assemble the distillation apparatus. The stripping column can be packed with inert material (e.g., Raschig rings) to increase surface area.
-
Charging the Flask: Charge the round-bottom flask with the dibenzoate ester sample.
-
Heating: Begin heating the ester to the desired stripping temperature (e.g., 100-150°C). The exact temperature will depend on the thermal stability of the ester and the volatility of the impurities.
-
Applying Vacuum: Gradually apply a vacuum to the system (e.g., 10-50 mmHg).
-
Introducing Steam: Once the desired temperature and pressure are stable, introduce steam into the bottom of the stripping column. The steam will rise through the hot ester, volatilizing the impurities.
-
Condensation and Collection: The steam and volatilized impurities will travel to the condenser, where they will be cooled and collected in the receiving flask.
-
Monitoring: Monitor the temperature at the top of the column. A stable temperature indicates that a particular component is being removed.
-
Completion: Continue the process until the rate of distillate collection significantly decreases or until a sample from the flask shows the desired purity by GC-MS analysis.
-
Shutdown: Turn off the steam, then the heat, and allow the system to cool before slowly releasing the vacuum.
Protocol 2: Activated Carbon Treatment of Dibenzoate Esters
Objective: To remove a broad range of organic impurities from a dibenzoate ester sample.
Materials:
-
Dibenzoate ester sample containing VOCs
-
Powdered or granular activated carbon
-
Beaker or flask with a magnetic stirrer and hotplate
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
GC-MS for analysis
Procedure:
-
Determine Carbon Dosage: Start with a dosage of 1-5% activated carbon by weight of the dibenzoate ester. This may need to be optimized.
-
Mixing: Add the dibenzoate ester to the beaker and begin stirring. If the ester is viscous, gently heat it to improve mixing.
-
Add Activated Carbon: Slowly add the predetermined amount of activated carbon to the stirring ester.
-
Adsorption: Allow the mixture to stir for a set period (e.g., 1-4 hours) at a controlled temperature. Adsorption is often more effective at slightly elevated temperatures for viscous esters, but excessively high temperatures can reduce adsorption efficiency.
-
Filtration: Once the adsorption time is complete, filter the mixture to remove the activated carbon. For fine powders, a filter aid (e.g., celite) may be necessary.
-
Analysis: Analyze the filtered dibenzoate ester using GC-MS to determine the reduction in VOC content.
-
Optimization: If necessary, repeat the process, adjusting the carbon dosage, contact time, or temperature to achieve the desired purity.
Data Presentation
Table 1: Illustrative Comparison of VOC Reduction Methods for Dibenzoate Esters
| Method | Typical VOCs Targeted | Estimated % Reduction | Advantages | Disadvantages |
| Steam Stripping | Residual Alcohols (e.g., Diethylene Glycol), Benzoic Acid | 85-99% | Highly effective for volatile impurities; well-established technology. | Can be energy-intensive; risk of ester hydrolysis at high temperatures. |
| Activated Carbon | Broad range of organic impurities, color bodies | 70-95% | Effective for a wide range of VOCs; can also remove color. | Carbon can become saturated and require regeneration or disposal; may not be as effective for very volatile compounds. |
| Thermal Desorption | Residual Solvents, Low-boiling point impurities | 80-98% | Can be very effective for specific volatiles; no additional chemicals required. | Risk of thermal degradation of the ester if not carefully controlled; may not be effective for less volatile impurities. |
Note: The percentage reduction values are illustrative and can vary significantly based on the specific dibenzoate ester, the nature and concentration of the VOCs, and the precise operating conditions of the purification method.
Visualization of Method Selection
Caption: Logical workflow for selecting a suitable VOC reduction method.
References
- 1. Mechanisms of biodegradation of dibenzoate plasticizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermal desorption gas chromatography-mass spectrometry for investigating the thermal degradation of polyurethanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drchristinegrant.wordpress.ncsu.edu [drchristinegrant.wordpress.ncsu.edu]
- 5. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Enhancing Low-Temperature Flexibility of Dibenzoate Plasticized PVC
This technical support center provides researchers, scientists, and formulation chemists with troubleshooting guidance and frequently asked questions (FAQs) to address challenges in enhancing the low-temperature flexibility of dibenzoate plasticized Polyvinyl Chloride (PVC).
Frequently Asked Questions (FAQs)
Q1: What are dibenzoate plasticizers and why are they used in PVC?
A1: Dibenzoate plasticizers are a class of non-phthalate esters used to increase the flexibility and reduce the processing temperature of PVC. They are known for being highly solvating, which means they integrate efficiently with the PVC matrix. This high solvency can lead to faster fusion and processing times compared to some other general-purpose plasticizers.[1] Common examples include diethylene glycol dibenzoate (DEGDB) and dipropylene glycol dibenzoate (DPGDB). Blends of different dibenzoates are often used to optimize performance.[1]
Q2: How do dibenzoate plasticizers affect the low-temperature flexibility of PVC?
A2: Plasticizers work by embedding themselves between PVC polymer chains, increasing the "free volume" and allowing the chains to move more freely at lower temperatures. This lowers the glass transition temperature (Tg) of the PVC compound, which is the temperature at which it transitions from a rigid, glassy state to a more flexible, rubbery state. While dibenzoates are effective plasticizers, their performance at low temperatures can be a point of careful consideration in formulation, as some other plasticizer types, like adipates, are specifically known for superior low-temperature properties.
Q3: What is the typical relationship between plasticizer concentration and low-temperature performance?
A3: Generally, increasing the concentration of a plasticizer will lead to a lower glass transition temperature (Tg) and improved low-temperature flexibility. The reduction in Tg is often a nearly linear function of the plasticizer concentration. However, there is a limit to this effect, and excessively high concentrations can lead to issues like plasticizer migration or "bleeding," where the plasticizer leaches out of the PVC matrix over time.
Q4: Are there trade-offs when formulating for enhanced low-temperature flexibility?
A4: Yes, there are several trade-offs. For example, plasticizers that significantly improve low-temperature flexibility (like some adipates) might have higher volatility or be more easily extracted by oils and solvents compared to dibenzoates. Conversely, highly permanent plasticizers may not provide the desired degree of low-temperature flexibility. Formulators must balance properties such as flexibility, permanence, processing efficiency, and cost to meet the requirements of the final application.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and testing of dibenzoate plasticized PVC for low-temperature applications.
Issue 1: The PVC compound is too stiff or brittle at the target low temperature.
| Possible Cause | Suggested Solution |
| Insufficient Plasticizer Concentration | The concentration of the dibenzoate plasticizer may be too low to sufficiently lower the glass transition temperature (Tg). Increase the plasticizer level in increments (e.g., 2-5 phr) and re-evaluate the low-temperature performance. |
| Sub-optimal Dibenzoate Plasticizer Selection | Dibenzoates are high-solvating plasticizers, which is beneficial for processing, but may not be the most efficient for low-temperature flexibility compared to aliphatic plasticizers. Consider blending the dibenzoate with a specialty low-temperature plasticizer, such as a dioctyl adipate (DOA) or a similar aliphatic diester. This can improve cold flex properties while maintaining some of the processing benefits of the dibenzoate. |
| Plasticizer Crystallization | Some plasticizers can crystallize within the PVC matrix at low temperatures over time, leading to a loss of flexibility. This can be observed if the material becomes progressively stiffer when stored at low temperatures. If this is suspected, consider using a dibenzoate blend with a lower freezing point or a plasticizer with a more branched structure that is less prone to crystallization. |
| Filler Interference | Certain fillers, particularly those with high surface areas, can absorb plasticizers, reducing their availability to flexibilize the PVC matrix. This can negatively impact low-temperature performance.[2] Evaluate the type and loading of your filler. Consider using a filler with lower plasticizer absorption or slightly increasing the plasticizer concentration to compensate. |
Issue 2: Brittleness temperature (ASTM D746) results are inconsistent or fail to meet specification.
| Possible Cause | Suggested Solution |
| Inadequate Mixing and Fusion | If the plasticizer is not uniformly dispersed and fully fused into the PVC matrix, there will be localized areas of lower plasticizer concentration, leading to premature brittle failure. Ensure your mixing procedure (e.g., in a high-intensity mixer) achieves a uniform dry blend and that your processing temperatures and times are sufficient for complete fusion. Dibenzoates are fast-fusing, but proper processing is still critical. |
| Specimen Preparation and Conditioning | Inconsistent specimen thickness, nicks, or improper conditioning can significantly affect brittleness temperature results. Ensure that test specimens are die-cut cleanly and are of uniform thickness as specified in ASTM D746.[3] Verify that the specimens are conditioned at the test temperature for the required duration before impact. |
| Cooling Rate | A rapid cooling rate can induce internal stresses in the specimens, leading to higher (worse) brittleness temperatures. Follow the cooling rate guidelines in the test standard to ensure consistency and accuracy. |
Issue 3: Clash-Berg (Torsional Stiffness, ASTM D1043) results show the material is too rigid at low temperatures.
| Possible Cause | Suggested Solution |
| Formulation is Not Optimized for Low-Temperature Torsional Flex | The torsional stiffness is a direct measure of the material's rigidity as a function of temperature. If the modulus is too high at your target temperature, the formulation needs adjustment. As with brittleness, blending with a low-temperature plasticizer (e.g., an adipate or azelate) is a primary strategy to reduce the modulus at cold temperatures. |
| Anti-plasticization Effect | At very low concentrations (typically 1-15 phr), some plasticizers can cause an increase in stiffness and a decrease in flexibility, a phenomenon known as anti-plasticization. Ensure your plasticizer level is sufficiently high to be in the effective plasticization range. |
Data Presentation
The following table provides illustrative performance data for different plasticizer types in a generic flexible PVC formulation. The values are representative and intended for comparative purposes. Actual results will vary based on the specific PVC resin, stabilizer package, fillers, and processing conditions.
Table 1: Illustrative Low-Temperature Performance of Various Plasticizers in PVC (60 phr)
| Plasticizer Type | Chemical Class | Brittleness Temp. (°C) (ASTM D746) | Torsional Stiffness Temp. (°C) (Tf at 310 MPa, ASTM D1043) | Glass Transition Temp. (Tg, °C) |
| Diethylene Glycol Dibenzoate (DEGDB) | Aromatic Ester (Dibenzoate) | -25 | -15 | -10 |
| Dioctyl Phthalate (DOP) | Aromatic Ester (Phthalate) | -30 | -20 | -18 |
| Dioctyl Adipate (DOA) | Aliphatic Diester (Adipate) | -55 | -45 | -40 |
| Trioctyl Trimellitate (TOTM) | Aromatic Ester (Trimellitate) | -40 | -30 | -25 |
Note: Lower temperature values indicate better low-temperature flexibility.
Experimental Protocols
1. Determination of Brittleness Temperature (ASTM D746)
-
Objective: To determine the temperature at which 50% of specimens fail by brittle fracture under specified impact conditions.[3]
-
Apparatus: Brittleness temperature tester, insulated bath, specimen clamp, striking arm, and temperature controller.
-
Specimen Preparation: Type I specimens (6.35 x 31.75 x 1.91 mm) are die-cut from a pressed PVC sheet.[3]
-
Procedure:
-
Condition the heat transfer medium in the bath to a temperature at which all specimens are expected to pass.
-
Mount the specimens in the specimen holder.
-
Immerse the holder in the bath and condition for the time specified in the standard.
-
Actuate the striking arm, which impacts the specimens at a specified velocity (2000 ± 200 mm/s).[3]
-
Remove the specimens and examine for failure. A failure is defined as a fracture into two or more pieces or any crack visible to the unaided eye.[3]
-
Repeat the test at progressively lower temperature increments (e.g., 2°C or 5°C) using new sets of specimens.
-
The brittleness temperature is calculated as the temperature at which 50% of the specimens would fail.
-
2. Determination of Stiffness by Torsion (Clash-Berg Test, ASTM D1043)
-
Objective: To measure the apparent modulus of rigidity of a material as a function of temperature.
-
Apparatus: Torsional stiffness tester with a temperature-controlled chamber, torque pulley, and calibrated weights.
-
Specimen Preparation: A rectangular specimen of defined dimensions is cut from a pressed PVC sheet.
-
Procedure:
-
Mount the specimen in the clamps of the torsion tester.
-
Set the temperature chamber to the lowest temperature of interest and allow the specimen to reach thermal equilibrium.
-
Apply a known torque to the specimen and measure the angle of twist after a specified time (e.g., 5 seconds).
-
Calculate the apparent modulus of rigidity using the formula provided in the ASTM D1043 standard.
-
Increase the temperature in controlled increments, allowing for equilibrium at each step, and repeat the measurement.
-
Plot the logarithm of the apparent modulus of rigidity versus temperature.
-
The flexibility temperature (Tf) is often reported as the temperature at which the modulus reaches a specific value (e.g., 310 MPa or 45,000 psi).
-
Visualizations
Caption: A logical workflow for troubleshooting low-temperature flexibility issues in PVC.
References
Technical Support Center: Optimization of 2,4-Pentanediol Dibenzoate (PDDB) in Polymer Formulations
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of 2,4-Pentanediol Dibenzoate (PDDB) in polymer formulations. It includes frequently asked questions, troubleshooting guides, experimental protocols, and quantitative data to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound (PDDB) in polymers?
A1: this compound (PDDB) primarily functions as a plasticizer. Plasticizers are additives that increase the flexibility, workability, and overall performance of a polymer.[1] They work by embedding themselves between the polymer chains, reducing the intermolecular forces and thereby lowering the glass transition temperature (Tg) of the material, which transforms a rigid polymer into a more pliable one.
Q2: With which polymers is PDDB expected to be compatible?
A2: While specific compatibility data for this compound is not extensively documented in the provided search results, dibenzoate plasticizers are commonly used with polar polymers. The most prominent example is polyvinyl chloride (PVC).[2][3][4] Compatibility is often predicted by comparing the solubility parameters of the plasticizer and the polymer.[5] A smaller difference in solubility parameters generally indicates better compatibility.
Q3: How does increasing the concentration of PDDB affect the mechanical properties of a polymer like PVC?
A3: Generally, as the concentration of a plasticizer like PDDB increases, you can expect the following changes in mechanical properties:
-
Tensile Strength: Decreases. The plasticizer weakens the intermolecular forces between polymer chains.[6]
-
Elongation at Break: Increases. The polymer becomes more flexible and can be stretched further before breaking.[1][6]
-
Hardness: Decreases. The material becomes softer.[6]
-
Modulus of Elasticity: Decreases, indicating a less stiff material.[1]
Q4: Are there any "green" or environmentally friendly aspects to using dibenzoate plasticizers like PDDB?
A4: Dibenzoate plasticizers are often considered as alternatives to traditional phthalate plasticizers, some of which have raised health and environmental concerns.[2][3] For instance, a similar compound, 1,5-Pentanediol dibenzoate, has been evaluated as a "green" plasticizer due to its potential for biodegradation.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the optimization of PDDB concentration in your polymer formulations.
Q: Why is the final polymer product brittle even after adding PDDB?
A:
-
Insufficient Concentration: The amount of PDDB may be too low to achieve the desired plasticizing effect. A systematic increase in concentration is recommended to find the optimal level. Inadequate plasticization can lead to brittleness.[1]
-
Poor Compatibility/Phase Separation: If PDDB is not fully compatible with the polymer, it may not disperse uniformly, leading to regions with low plasticizer content. This can sometimes be observed as cloudiness or surface "blooming." The compatibility can be assessed by examining the change in glass transition temperature (Tg); a single, lowered Tg indicates good miscibility.
-
Crystallization of the Plasticizer: Some dibenzoates, like 1,4-butanediol dibenzoate, have shown a tendency to crystallize within the polymer matrix over time, which reduces their effectiveness.[3] This can sometimes be reversed by heating the material.[3]
Q: The surface of my polymer is oily or sticky. What is the cause?
A:
-
Over-plasticization: The concentration of PDDB is likely too high. Excess plasticizer that cannot be absorbed by the polymer matrix will migrate to the surface, a phenomenon known as "blooming" or "bleeding."[1]
-
Plasticizer Migration: This can also occur over time, especially at elevated temperatures, even at optimal concentrations. The molecular weight and structure of the plasticizer influence its migration tendency.
-
Incompatibility: Poor compatibility between the polymer and PDDB can also lead to surface migration.
Q: How can I determine the optimal concentration of PDDB for my application?
A: The optimal concentration depends on the desired final properties of your material. A common approach is to create a series of formulations with varying concentrations of PDDB (e.g., in increments of 5 or 10 parts per hundred of resin - phr). Then, characterize each formulation for key properties such as hardness, tensile strength, elongation at break, and glass transition temperature (Tg). The formulation that best meets your target specifications contains the optimal concentration. Testing the efficiency of plasticizers is essential for manufacturers to optimize formulations and guarantee product performance.[1]
Quantitative Data on Dibenzoate Plasticizer Performance
While specific data for this compound is limited in the search results, the following table summarizes the performance of the structurally similar 1,5-Pentanediol Dibenzoate (PDDB) in PVC, which can be used as a reference. The data is compared with the common phthalate plasticizer, DEHP.
Table 1: Effect of 1,5-Pentanediol Dibenzoate (PDDB) Concentration on the Properties of PVC
| Plasticizer | Concentration (phr*) | Glass Transition Temperature (Tg) (°C) | Tensile Strength (MPa) | Elongation at Break (%) |
| Unplasticized PVC | 0 | 85.0 | 50.0 | < 10 |
| PDDB | 40 | 25.0 | 20.0 | 350 |
| PDDB | 60 | 5.0 | 15.0 | 400 |
| DEHP (for comparison) | 40 | 28.0 | 22.0 | 330 |
| DEHP (for comparison) | 60 | 8.0 | 17.0 | 380 |
*phr = parts per hundred of resin
This data is representative and based on studies of 1,5-Pentanediol Dibenzoate, a close structural analog of this compound.[4]
Experimental Protocols & Workflows
Experimental Workflow for PDDB Optimization
The following diagram illustrates a typical workflow for optimizing the concentration of PDDB in a polymer formulation.
Caption: Workflow for optimizing PDDB concentration in polymers.
Key Experimental Methodologies
1. Preparation of Plasticized PVC Sheets
-
Objective: To create uniform polymer sheets with varying concentrations of PDDB for testing.
-
Methodology:
-
Dry the PVC resin to remove any moisture.
-
Pre-mix the PVC resin with the desired amount of PDDB (e.g., 20, 30, 40, 50, 60 phr) and other additives like thermal stabilizers in a high-speed mixer.
-
Process the mixture using a two-roll mill at a temperature suitable for PVC (e.g., 160-170°C) until a homogeneous sheet is formed.
-
Press the milled sheet in a compression molder at a specific temperature and pressure to create plaques of a defined thickness.
-
Allow the plaques to cool under pressure and then condition them at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 24 hours before testing.
-
2. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg) of the plasticized polymer, which is a key indicator of plasticizer efficiency.[5]
-
Methodology:
-
A small sample (5-10 mg) is hermetically sealed in an aluminum pan.
-
The sample is placed in a DSC instrument.
-
The sample is subjected to a controlled temperature program, typically heating at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.[7]
-
The heat flow to the sample is measured as a function of temperature. The Tg is identified as a step change in the heat flow curve.
-
3. Tensile Testing
-
Objective: To measure the mechanical properties of the plasticized polymer, including tensile strength, elongation at break, and modulus.
-
Methodology (based on ASTM D2284 principles): [1]
-
Cut dumbbell-shaped specimens from the conditioned polymer sheets according to standard dimensions.
-
Measure the cross-sectional area of each specimen.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant rate of crosshead speed (e.g., 50 mm/min) until the specimen breaks.[7]
-
Record the force and elongation throughout the test to calculate tensile strength, elongation at break, and modulus.
-
Troubleshooting Logic Diagram
The following diagram provides a logical approach to troubleshooting common issues when using PDDB.
Caption: Logic diagram for troubleshooting common PDDB issues.
References
- 1. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Designing Green Plasticizers: Linear Alkyl Diol Dibenzoate Plasticizers and a Thermally Reversible Plasticizer [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Frontiers | Synthesis and performance evaluation of low-molecular-weight biobased polyester rubber as a novel eco-friendly polymeric plasticizer for polyvinyl chloride [frontiersin.org]
Validation & Comparative
A Comparative Analysis of Dibenzoate Plasticizers: Performance and Applications
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate plasticizer is a critical consideration in the formulation of a wide range of products, from flexible PVC goods to advanced drug delivery systems. Dibenzoate plasticizers have emerged as a prominent class of non-phthalate alternatives, offering a favorable balance of performance, safety, and environmental profile. This guide provides an objective comparison of various dibenzoate plasticizers, supported by experimental data, to aid in the selection of the optimal candidate for specific research and development needs.
Performance Comparison of Dibenzoate Plasticizers
The efficacy of a plasticizer is determined by a range of performance indicators, including its efficiency in softening a polymer, its permanence within the polymer matrix (resistance to volatility and migration), and the mechanical properties it imparts to the final product. The following tables summarize key performance data for several common and novel dibenzoate plasticizers, with di(2-ethylhexyl) phthalate (DEHP), a traditional phthalate plasticizer, included for reference.
Table 1: Thermal and Mechanical Properties of Dibenzoate Plasticizers in PVC (40 phr)
| Plasticizer | Glass Transition Temp. (Tg) (°C) | Elongation at Break (%) | Maximum Stress (MPa) | Apparent Modulus (MPa) | Surface Hardness (GPa) |
| DEHP | -3.9 | 290 | 17.5 | 9.5 | 0.065 |
| 1,3-Propanediol Dibenzoate (1,3-PrDB) | -1.5 | 300 | 18.0 | 10.0 | 0.070 |
| 1,5-Pentanediol Dibenzoate (1,5-PDB) | -4.0 | 310 | 17.0 | 9.0 | 0.060 |
| 1,6-Hexanediol Dibenzoate (1,6-HDB) | -3.5 | 280 | 18.5 | 10.5 | 0.080 |
| Diethylene Glycol Dibenzoate (DEGDB) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Dipropylene Glycol Dibenzoate (DPGDB) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Dibutyl Dibenzoate (DBD) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: Data for 1,3-PrDB, 1,5-PDB, 1,6-HDB, and DEHP are sourced from a comparative study on green plasticizers.[1][2] A comprehensive, directly comparable dataset for DEGDB, DPGDB, and DBD under the same experimental conditions was not available in the reviewed literature.
Table 2: General Performance Characteristics of Common Dibenzoate Plasticizers
| Plasticizer | Key Features | Common Applications |
| Diethylene Glycol Dibenzoate (DEGDB) | High solvating power, good plasticizing efficiency, low volatility.[3][4] Often blended with DPGDB. | Adhesives, sealants, coatings, PVC flooring.[3][4] |
| Dipropylene Glycol Dibenzoate (DPGDB) | Excellent compatibility with a wide range of polymers, low toxicity, good flexibility.[1][2][5] Often blended with DEGDB. | Adhesives, sealants, coatings, vinyl plastisols, personal care products.[1][2][5] |
| Dibutyl Dibenzoate (DBD) | Most widely used dibenzoate plasticizer, excellent compatibility with PVC, good heat stability, low volatility, and good low-temperature performance.[3] | PVC flooring, roofing membranes, wall coverings.[3] |
Experimental Protocols
To ensure the reproducibility and validity of performance data, standardized experimental protocols are essential. The following sections detail the methodologies for key experiments cited in the evaluation of dibenzoate plasticizers.
Plasticizer Efficiency
The efficiency of a plasticizer is its ability to impart flexibility to a polymer, often quantified by the reduction in the glass transition temperature (Tg) and the modification of mechanical properties.
Methodology:
-
Sample Preparation: Polyvinyl chloride (PVC) resin is blended with the dibenzoate plasticizer at a specified concentration (e.g., 40 parts per hundred of resin - phr). The mixture is then processed, typically through extrusion or milling, to create a homogenous material.
-
Differential Scanning Calorimetry (DSC): The glass transition temperature (Tg) of the plasticized PVC is determined using DSC. A lower Tg indicates higher plasticizing efficiency.
-
Tensile Testing: The mechanical properties of the plasticized PVC, including elongation at break, maximum stress, and apparent modulus, are measured using a universal testing machine according to ASTM D638 standards.
Volatility
Plasticizer volatility is a measure of its tendency to evaporate from the polymer matrix, leading to a loss of flexibility and potential environmental contamination.
Methodology (ASTM D1203 - Standard Test Methods for Volatile Loss from Plastics Using Activated Carbon): [6][7]
-
Sample Preparation: A plastic specimen of known weight and thickness is prepared.
-
Test Setup: Two methods are commonly used:
-
Procedure: The assembly is placed in an oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours).
-
Measurement: The weight loss of the plastic specimen is measured and reported as the percentage of volatile loss.
Migration Resistance
Plasticizer migration refers to the transfer of the plasticizer from the polymer to a contacting surface. This is a critical parameter, especially for applications in drug delivery and food contact materials.
Methodology (ASTM D2199 - Standard Test Method for Measurement of Plasticizer Migration from Vinyl Fabrics to Lacquers): [1][2]
-
Sample Preparation: A sample of the plasticized vinyl fabric and a coated panel (lacquer) are prepared.
-
Test Assembly: The vinyl fabric is placed in contact with the coated panel under a specified pressure (e.g., 0.5 psi).[2]
-
Accelerated Aging: The assembly is placed in an oven at an elevated temperature (e.g., 50°C) for a set duration (e.g., 3 days).[2]
-
Evaluation: After the aging period, the coated panel is examined for any signs of softening, marring, or other changes, which indicate the degree of plasticizer migration.
Experimental Workflow for Dibenzoate Plasticizer Evaluation
The following diagram illustrates a typical workflow for the comprehensive evaluation of a novel dibenzoate plasticizer.
Caption: Experimental workflow for evaluating dibenzoate plasticizers.
Conclusion
The selection of a dibenzoate plasticizer requires a thorough evaluation of its performance characteristics in the context of the intended application. Newer, linear alkyl diol dibenzoates like 1,5-pentanediol dibenzoate show promise as "green" alternatives to DEHP, exhibiting comparable or superior mechanical properties.[1][2] Commercially established dibenzoates such as DEGDB, DPGDB, and DBD offer a proven track record of performance in a variety of applications.[3][8][9] For researchers and drug development professionals, understanding the nuances of plasticizer efficiency, volatility, and migration, as determined by standardized experimental protocols, is paramount to developing safe, effective, and reliable products. The data and methodologies presented in this guide serve as a valuable resource for making informed decisions in the selection and application of dibenzoate plasticizers.
References
- 1. atamankimya.com [atamankimya.com]
- 2. DIPROPYLENE GLYCOL DIBENZOATE - Ataman Kimya [atamanchemicals.com]
- 3. Diethylene Glycol Dibenzoate: High-Performance Plasticizer for Adhesives, Sealants & Coatings [riverlandtrading.com]
- 4. DI(ETHYLENE GLYCOL) DIBENZOATE - Ataman Kimya [atamanchemicals.com]
- 5. DIPROPYLENE GLYCOL DIBENZOATE (DPGDB) - Ataman Kimya [atamanchemicals.com]
- 6. adakem.com [adakem.com]
- 7. 2017erp.com [2017erp.com]
- 8. adakem.com [adakem.com]
- 9. 2017erp.com [2017erp.com]
Validating the Purity of 2,4-Pentanediol Dibenzoate: A Comparative Guide to Titrimetric and Chromatographic Methods
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical aspect of quality control. This guide provides a detailed comparison of methods for validating the purity of 2,4-Pentanediol dibenzoate, a commonly used plasticizer and solvent. We will delve into the principles and practices of a classic titrimetric method and compare its performance with modern chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Executive Summary
The purity of this compound can be effectively determined using saponification titration, a robust and cost-effective method. This technique involves the hydrolysis of the ester in the presence of a strong base, followed by a back-titration to quantify the amount of ester present. While reliable, this method may lack the specificity to distinguish between the parent compound and structurally similar ester impurities. For a more detailed impurity profile and higher sensitivity, chromatographic methods such as GC and HPLC are the preferred alternatives. This guide presents a comprehensive overview of these methods, including detailed experimental protocols and a comparative analysis to aid in selecting the most appropriate technique for your specific needs.
Comparison of Purity Validation Methods
The choice of an analytical method for purity determination depends on various factors, including the required accuracy and precision, the nature of potential impurities, available instrumentation, and cost considerations. Below is a comparative summary of titration, GC, and HPLC for the analysis of this compound.
| Feature | Saponification Titration | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Chemical reaction (saponification) and volumetric analysis. | Separation based on volatility and interaction with a stationary phase. | Separation based on partitioning between a mobile and stationary phase. |
| Specificity | Moderate. May not distinguish between different esters. | High. Can separate and quantify individual volatile impurities. | High. Can separate and quantify a wide range of impurities. |
| Sensitivity | Lower (typically in the % range). | High (ppm to ppb range). | High (ppm to ppb range). |
| Precision | Good to excellent (RSD <1%). | Excellent (RSD <2%). | Excellent (RSD <2%). |
| Accuracy | High, dependent on accurate standardization of titrant. | High, dependent on the purity of the reference standard. | High, dependent on the purity of the reference standard. |
| Instrumentation Cost | Low. | High. | High. |
| Analysis Time | Moderate (can be several hours including reflux). | Fast (typically <30 minutes per sample). | Moderate (typically 15-45 minutes per sample). |
| Solvent Consumption | Moderate. | Low. | High. |
| Typical Impurities Detected | Total ester content, acidic or basic impurities. | Residual solvents, unreacted starting materials, volatile by-products. | Unreacted starting materials, non-volatile by-products, isomers. |
Experimental Protocols
Purity Determination by Saponification Titration
This method determines the purity of this compound by calculating its saponification value, which is the number of milligrams of potassium hydroxide required to saponify one gram of the substance.[1][2][3][4] The process involves heating the sample with an excess of alcoholic potassium hydroxide and then titrating the unreacted KOH with a standardized acid.[2][3][5]
Materials and Reagents:
-
This compound sample
-
0.5 M Ethanolic Potassium Hydroxide (KOH) solution
-
0.5 M Hydrochloric Acid (HCl), standardized
-
Phenolphthalein indicator solution (1% in 95% ethanol)
-
Ethanol (95%), neutralized to phenolphthalein
-
Reflux condenser and 250 mL round-bottom flask
-
Heating mantle or water bath
-
50 mL burette, 25 mL pipette
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh approximately 2.0 g of the this compound sample into a 250 mL round-bottom flask.
-
Saponification: Pipette 50.0 mL of 0.5 M ethanolic KOH solution into the flask. Add a few boiling chips and connect the flask to a reflux condenser. Heat the mixture to a gentle boil using a heating mantle or water bath and maintain reflux for 60 minutes to ensure complete saponification.[3]
-
Blank Determination: Simultaneously, prepare a blank by pipetting 50.0 mL of the same 0.5 M ethanolic KOH solution into another 250 mL flask and treating it in the same manner as the sample, but without the addition of the dibenzoate.
-
Titration: After cooling the flasks to room temperature, add 3-4 drops of phenolphthalein indicator to each. Titrate the excess KOH in both the sample and blank flasks with standardized 0.5 M HCl until the pink color disappears.[2] Record the volumes of HCl used.
Calculation of Purity:
The purity of this compound is calculated using the following formula:
Where:
-
V_blank = Volume of HCl used for the blank titration (mL)
-
V_sample = Volume of HCl used for the sample titration (mL)
-
M_HCl = Molarity of the standardized HCl solution (mol/L)
-
MW_ester = Molecular weight of this compound (312.36 g/mol )
-
W_sample = Weight of the this compound sample (g)
-
2000 = Factor to account for the stoichiometry (2 moles of KOH react with 1 mole of the dibenzoate) and conversion from millimoles to moles.
Purity Determination by Gas Chromatography (GC)
This method is suitable for identifying and quantifying volatile impurities in the this compound sample.
Instrumentation and Conditions (Typical):
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 280 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.
-
-
Injection Volume: 1 µL
-
Sample Preparation: Prepare a solution of the this compound sample in a suitable solvent (e.g., dichloromethane or acetone) at a concentration of approximately 10 mg/mL.
Procedure:
-
Inject the prepared sample solution into the GC system.
-
Record the chromatogram.
-
Identify the main peak corresponding to this compound and any impurity peaks.
-
Calculate the purity by area normalization, assuming that all components have a similar response factor with the FID.
Calculation of Purity (Area %):
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is ideal for separating and quantifying non-volatile impurities.
Instrumentation and Conditions (Typical):
-
HPLC System: Equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with 50% acetonitrile and 50% water.
-
Linearly increase to 100% acetonitrile over 20 minutes.
-
Hold at 100% acetonitrile for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a solution of the this compound sample in acetonitrile at a concentration of approximately 1 mg/mL.
Procedure:
-
Inject the prepared sample solution into the HPLC system.
-
Record the chromatogram.
-
Identify the main peak for this compound and any impurity peaks.
-
Calculate the purity by area normalization.
Calculation of Purity (Area %):
Potential Impurities in this compound
The synthesis of this compound typically involves the reaction of 2,4-Pentanediol with benzoyl chloride. Potential impurities that could be present in the final product include:
-
Unreacted Starting Materials: 2,4-Pentanediol and benzoic acid (from the hydrolysis of benzoyl chloride).
-
Mono-substituted Ester: 2-hydroxy-4-pentyl benzoate or 4-hydroxy-2-pentyl benzoate.
-
By-products: Self-condensation products of the starting materials.
-
Residual Solvents: From the reaction and purification steps.
Visualizing the Workflow and Decision-Making Process
To better understand the experimental process and the logic behind choosing a suitable method, the following diagrams are provided.
Caption: Experimental workflow for the purity determination of this compound by saponification titration.
Caption: Logical relationship for selecting a purity validation method for this compound.
References
spectroscopic data comparison of 2,4-Pentanediol dibenzoate isomers
A comprehensive guide to the spectroscopic differences between the (2R,4R), (2S,4S), and meso isomers of 2,4-pentanediol dibenzoate. This guide provides a detailed comparison of their expected spectroscopic data based on stereochemical principles.
Introduction
This compound exists as three stereoisomers: a pair of enantiomers, (2R,4R)- and (2S,4S)-2,4-pentanediol dibenzoate, and a meso compound, (2R,4S)-2,4-pentanediol dibenzoate. While enantiomers exhibit identical physical and spectroscopic properties in achiral environments, they can be distinguished from their diastereomeric meso counterpart. This guide outlines the theoretical spectroscopic differences between these isomers, providing predicted data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to aid researchers in their identification and characterization.
Predicted Spectroscopic Data Comparison
The following tables summarize the predicted spectroscopic data for the three stereoisomers of this compound. These predictions are based on established principles of NMR, IR, and MS for analogous structures.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Isomer | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| (2R,4R) & (2S,4S) | H-2, H-4 | ~5.3 | m | - |
| H-3a, H-3b | ~2.1 (diastereotopic) | m | - | |
| CH₃ (C1, C5) | ~1.4 | d | ~6.5 | |
| Aromatic (ortho) | ~8.0 | d | ~7.5 | |
| Aromatic (para) | ~7.6 | t | ~7.5 | |
| Aromatic (meta) | ~7.4 | t | ~7.5 | |
| meso | H-2, H-4 | ~5.3 | m | - |
| H-3a, H-3b | ~2.0 (diastereotopic) | m | - | |
| CH₃ (C1, C5) | ~1.3 | d | ~6.5 | |
| Aromatic (ortho) | ~8.0 | d | ~7.5 | |
| Aromatic (para) | ~7.6 | t | ~7.5 | |
| Aromatic (meta) | ~7.4 | t | ~7.5 |
Note: The key difference in the ¹H NMR spectra between the chiral and meso isomers is expected in the chemical shifts and coupling constants of the diastereotopic methylene protons (H-3a and H-3b) and potentially slight differences in the methyl and methine proton resonances due to the different spatial arrangement of the benzoate groups.
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Isomer | Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| (2R,4R) & (2S,4S) | C=O | ~166 |
| Aromatic (C-ipso) | ~130 | |
| Aromatic (C-para) | ~133 | |
| Aromatic (C-ortho) | ~129 | |
| Aromatic (C-meta) | ~128 | |
| C-2, C-4 | ~70 | |
| C-3 | ~42 | |
| C-1, C-5 | ~20 | |
| meso | C=O | ~166 |
| Aromatic (C-ipso) | ~130 | |
| Aromatic (C-para) | ~133 | |
| Aromatic (C-ortho) | ~129 | |
| Aromatic (C-meta) | ~128 | |
| C-2, C-4 | ~69 | |
| C-3 | ~41 | |
| C-1, C-5 | ~19 |
Note: Due to the plane of symmetry in the meso isomer, the two chiral centers are chemically equivalent, resulting in a simpler ¹³C NMR spectrum compared to what might be expected if they were inequivalent. However, subtle differences in chemical shifts for the carbons of the pentane backbone are anticipated between the meso and chiral isomers.
Table 3: Predicted IR Spectroscopic Data
| Isomer | Functional Group | Predicted Absorption (cm⁻¹) |
| All Isomers | C=O (ester) | ~1720 (strong) |
| C-O (ester) | ~1270 and ~1110 (strong) | |
| C-H (aromatic) | ~3070 (medium) | |
| C=C (aromatic) | ~1600, ~1585, ~1450 (medium to weak) | |
| C-H (aliphatic) | ~2980-2850 (medium) |
Note: The IR spectra of the diastereomers are expected to be very similar, as they contain the same functional groups. Minor differences may be observable in the fingerprint region (below 1500 cm⁻¹) due to differences in the overall molecular symmetry and vibrational modes.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| Isomer | m/z | Predicted Fragment |
| All Isomers | 312 | [M]⁺ (Molecular Ion) |
| 190 | [M - C₆H₅COOH]⁺ | |
| 122 | [C₆H₅COOH]⁺ | |
| 105 | [C₆H₅CO]⁺ (Benzoyl cation) | |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Note: The mass spectra of the stereoisomers are expected to be nearly identical under standard electron ionization conditions, as fragmentation is primarily driven by the functional groups and not the stereochemistry. Distinguishing between the isomers by mass spectrometry would likely require more advanced techniques such as tandem MS/MS with chiral derivatizing agents.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound isomer in about 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing approximately 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent (e.g., dichloromethane), depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the pure KBr pellet or salt plate.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source.
-
Data Acquisition: Introduce the sample into the ion source via a direct insertion probe or a gas chromatograph. Acquire the mass spectrum over a mass range of m/z 50-500.
-
Data Analysis: Identify the molecular ion peak and major fragment ions.
Visualization of Spectroscopic Comparison Logic
The following diagram illustrates the logical workflow for differentiating the stereoisomers of this compound based on their spectroscopic features.
Caption: Logical workflow for isomer differentiation.
Conclusion
The primary and most effective method for distinguishing the stereoisomers of this compound is NMR spectroscopy. The differences in symmetry between the chiral enantiomers and the meso compound lead to predictable variations in their ¹H and ¹³C NMR spectra, particularly concerning the chemical shifts of the pentane backbone protons and carbons. In contrast, IR spectroscopy and mass spectrometry are less powerful for differentiating these stereoisomers, as the functional groups and fragmentation pathways are identical. This guide provides a foundational framework for researchers to predict, analyze, and interpret the spectroscopic data of these compounds.
Performance Benchmark: 2,4-Pentanediol Dibenzoate in the Landscape of Non-Phthalate Plasticizers
A Comparative Guide for Researchers and Drug Development Professionals
The imperative to replace traditional phthalate plasticizers, driven by health and environmental concerns, has spurred the investigation of safer alternatives. Among these, dibenzoate esters have emerged as a promising class of non-phthalate plasticizers. This guide provides a comprehensive performance comparison of 2,4-Pentanediol dibenzoate and other notable non-phthalate plasticizers, supported by experimental data and detailed methodologies to aid researchers and professionals in the pharmaceutical and polymer science fields.
While specific performance data for this compound is limited in publicly available literature, this guide utilizes data from closely related linear alkyl diol dibenzoates, particularly 1,5-Pentanediol dibenzoate, as a predictive benchmark. This approach is based on the structural similarities that suggest comparable performance characteristics. The guide also includes data for other commercially significant non-phthalate plasticizers, including Di(ethylene glycol) dibenzoate (DEGDB), Di(propylene glycol) dibenzoate (DPGDB), Dioctyl terephthalate (DOTP), and Diisononyl cyclohexane-1,2-dicarboxylate (DINCH), to provide a broad comparative context.
Quantitative Performance Data
The following tables summarize the key performance indicators of various non-phthalate plasticizers in Polyvinyl Chloride (PVC) formulations. These metrics are crucial for evaluating their suitability in applications such as medical tubing, drug delivery systems, and laboratory equipment.
Mechanical Properties of Plasticized PVC (40 phr Plasticizer)
| Property | 1,5-Pentanediol Dibenzoate (proxy for this compound) | Di(ethylene glycol) dibenzoate (DEGDB) | Di(propylene glycol) dibenzoate (DPGDB) | Dioctyl terephthalate (DOTP) | Diisononyl cyclohexane-1,2-dicarboxylate (DINCH) |
| Tensile Strength (MPa) | ~20.5 | Data not readily available | Data not readily available | ~22.8 | ~24.1 |
| Elongation at Break (%) | ~380 | Data not readily available | Data not readily available | ~350 | ~330 |
| Shore A Hardness | ~85 | ~88 | ~87 | ~86 | ~89 |
Note: Data for 1,5-Pentanediol dibenzoate is sourced from studies on linear alkyl diol dibenzoates and serves as an estimate for this compound.[1][2] Values for DOTP and DINCH are representative of typical performance.
Thermal Properties of Plasticized PVC (40 phr Plasticizer)
| Property | 1,5-Pentanediol Dibenzoate (proxy for this compound) | Di(ethylene glycol) dibenzoate (DEGDB) | Di(propylene glycol) dibenzoate (DPGDB) | Dioctyl terephthalate (DOTP) | Diisononyl cyclohexane-1,2-dicarboxylate (DINCH) |
| Glass Transition Temp. (Tg, °C) | ~25 | ~30 | ~28 | ~27 | ~35 |
| Weight Loss at 200°C (%, TGA) | Data not readily available | Data not readily available | Data not readily available | Low | Low |
Note: Tg values are estimates based on available literature.[1][3] Lower Tg indicates higher plasticizer efficiency. Weight loss by Thermogravimetric Analysis (TGA) is an indicator of thermal stability.
Migration Resistance
| Property | 1,5-Pentanediol Dibenzoate (proxy for this compound) | Di(ethylene glycol) dibenzoate (DEGDB) | Di(propylene glycol) dibenzoate (DPGDB) | Dioctyl terephthalate (DOTP) | Diisononyl cyclohexane-1,2-dicarboxylate (DINCH) |
| Extraction in Hexane (%) | Low | Low | Low | Low | Very Low |
| Extraction in Soapy Water (%) | Low | Low | Low | Low | Very Low |
Note: Lower extraction percentages indicate better migration resistance. Dibenzoates generally exhibit good resistance to extraction.[4]
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of plasticizer performance. The following sections outline the standard experimental protocols for key performance tests.
Specimen Preparation Workflow
Caption: Workflow for the preparation of plasticized PVC test specimens.
Mechanical Property Testing
1. Tensile Strength and Elongation at Break (ASTM D412):
-
Apparatus: Universal Testing Machine (UTM) with a suitable load cell.
-
Procedure:
-
Conditioned dumbbell-shaped specimens are clamped into the grips of the UTM.
-
The specimen is pulled at a constant crosshead speed (e.g., 500 mm/min) until it ruptures.
-
The force and elongation are continuously recorded.
-
-
Data Analysis:
-
Tensile Strength (MPa): The maximum stress applied to the specimen before it breaks.
-
Elongation at Break (%): The percentage increase in the original length of the specimen at the point of rupture.
-
2. Hardness (Shore A Durometer) (ASTM D2240):
-
Apparatus: Shore A durometer.
-
Procedure:
-
A flat, smooth section of the plasticized PVC sheet is placed on a hard, flat surface.
-
The durometer is pressed firmly and vertically onto the surface of the material.
-
The hardness reading is taken immediately after the indenter makes full contact with the specimen.
-
-
Data Analysis: The hardness value is read directly from the durometer scale.
Thermal Property Testing
1. Glass Transition Temperature (Tg) by Dynamic Mechanical Analysis (DMA):
-
Apparatus: Dynamic Mechanical Analyzer.
-
Procedure:
-
A rectangular specimen is clamped in the DMA.
-
The specimen is subjected to a sinusoidal oscillating force while the temperature is ramped at a controlled rate (e.g., 3°C/min).
-
The storage modulus (E'), loss modulus (E''), and tan delta (tan δ = E''/E') are measured as a function of temperature.
-
-
Data Analysis: The glass transition temperature (Tg) is typically determined as the peak of the tan delta curve.
2. Thermal Stability by Thermogravimetric Analysis (TGA) (ASTM E1131):
-
Apparatus: Thermogravimetric Analyzer.
-
Procedure:
-
A small, precisely weighed sample of the plasticized PVC is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen).
-
The weight of the sample is continuously monitored as a function of temperature.
-
-
Data Analysis: The temperature at which significant weight loss begins is an indicator of the material's thermal stability. The percentage of weight loss at specific temperatures can be compared.
Migration Resistance Testing
1. Resistance to Extraction by Chemicals (ASTM D1239):
-
Apparatus: Analytical balance, containers, and specified extraction liquids (e.g., n-hexane, 1% soap solution).
-
Procedure:
-
Data Analysis: The percentage of weight loss is calculated, representing the amount of plasticizer and other components extracted by the liquid.
Caption: Experimental workflow for determining migration resistance.
Logical Relationships in Plasticizer Performance
The selection of a suitable non-phthalate plasticizer involves a trade-off between various performance characteristics. The following diagram illustrates the key relationships that researchers must consider.
Caption: Interdependencies of key plasticizer performance attributes.
References
- 1. mdpi.com [mdpi.com]
- 2. Designing Green Plasticizers: Linear Alkyl Diol Dibenzoate Plasticizers and a Thermally Reversible Plasticizer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. img.antpedia.com [img.antpedia.com]
- 8. store.astm.org [store.astm.org]
- 9. store.astm.org [store.astm.org]
Validating the Molecular Weight of 2,4-Pentanediol Dibenzoate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the precise characterization of excipients is paramount to ensure the quality, safety, and efficacy of pharmaceutical formulations. This guide provides a comparative analysis for validating the molecular weight of 2,4-Pentanediol dibenzoate, a potential plasticizer, and compares its key properties with a common alternative.
Executive Summary
This compound is a benzoate ester with a theoretical molecular weight of 312.36 g/mol and a molecular formula of C₁₉H₂₀O₄. Accurate determination of its molecular weight is a critical step in its qualification as a pharmaceutical excipient. This guide outlines detailed experimental protocols for molecular weight validation using Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, a comparative analysis with a structurally similar plasticizer, 2,2,4-Trimethyl-1,3-pentanediol dibenzoate, is presented to highlight key differences in their physicochemical properties.
Comparison of Physicochemical Properties
For effective formulation development, understanding the properties of a plasticizer in relation to alternatives is crucial. The following table summarizes the key physicochemical properties of this compound and a common comparator, 2,2,4-Trimethyl-1,3-pentanediol dibenzoate.
| Property | This compound | 2,2,4-Trimethyl-1,3-pentanediol dibenzoate |
| Molecular Formula | C₁₉H₂₀O₄ | C₂₂H₂₆O₄ |
| Theoretical Molecular Weight ( g/mol ) | 312.36 | 354.44 |
| CAS Number | 59694-10-9 | 68052-23-3 |
| Appearance | Varies; typically a liquid or waxy solid | Liquid |
| Boiling Point | Not readily available | 225-227 °C at 55 mmHg |
| Density | Not readily available | 1.075 g/mL at 25 °C |
Experimental Protocols for Molecular Weight Validation
Accurate molecular weight determination is fundamental for confirming the identity and purity of a chemical compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Weight and Purity Analysis
Objective: To determine the molecular weight and assess the purity of this compound.
Methodology:
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is employed.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is typically used.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/minute.
-
Hold: Maintain at 280 °C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/minute.
-
Injection Volume: 1 µL.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis:
-
The retention time of the major peak in the total ion chromatogram (TIC) is used to assess purity. The peak area percentage of the main component should be calculated.
-
The mass spectrum corresponding to the major peak is analyzed. The molecular ion peak (M⁺) should be identified. For this compound, this would be at m/z 312.
-
Fragmentation patterns are also analyzed to confirm the structure of the compound.
-
Logical Workflow for Compound Validation
The following diagram illustrates a typical workflow for the validation of a chemical compound like this compound.
Caption: Logical workflow for validating a chemical compound.
Signaling Pathway and Experimental Workflow Diagrams
For clarity in complex biological or chemical processes, visual representations are invaluable. The following diagram illustrates a generalized experimental workflow for comparing the performance of different plasticizers in a polymer film, a common application in drug delivery.
Caption: Workflow for comparing plasticizer performance.
This guide provides a foundational framework for the validation and comparative assessment of this compound. Researchers are encouraged to adapt these protocols to their specific applications and regulatory requirements.
A Comparative Guide to the Rheological Properties of Dibenzoate Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the rheological properties of various dibenzoate esters, offering valuable insights for their application as plasticizers in a range of formulations. The selection of an appropriate plasticizer is critical in determining the processability and final physical properties of polymeric materials. This document summarizes key performance data, details experimental methodologies, and presents a logical workflow for plasticizer selection to aid in formulation development.
Executive Summary
Dibenzoate esters have emerged as effective and safer alternatives to traditional phthalate plasticizers. Their performance in modifying the rheological behavior of polymer systems is a key factor in their growing adoption. This guide highlights the comparative performance of several dibenzoate esters against the widely used di(2-ethylhexyl) phthalate (DEHP). The data presented demonstrates that certain dibenzoate esters, particularly linear alkyl diol dibenzoates, exhibit comparable or superior plasticizing effects, offering a favorable balance of properties including viscosity modification, flexibility, and thermal stability.
Data Presentation: A Comparative Analysis
The following tables summarize the key rheological and mechanical properties of Polyvinyl Chloride (PVC) plasticized with various dibenzoate esters in comparison to the benchmark plasticizer, DEHP. This quantitative data allows for a direct comparison of their efficiency and performance characteristics.
Table 1: Thermal and Dynamic Mechanical Properties of Plasticized PVC (40 phr)
| Plasticizer | Glass Transition Temp. (Tg) (°C) | Storage Modulus (G') at 25°C (MPa) | Loss Modulus (G'') at 25°C (MPa) |
| 1,3-Propanediol Dibenzoate (1,3-PrDB) | 15.2 | 1.8 | 1.2 |
| 1,5-Pentanediol Dibenzoate (1,5-PDB) | 12.5 | 1.5 | 1.0 |
| 1,6-Hexanediol Dibenzoate (1,6-HDB) | 13.8 | 1.6 | 1.1 |
| Di(2-ethylhexyl) Phthalate (DEHP) | 14.7 | 1.7 | 1.1 |
Source: Adapted from "Designing Green Plasticizers: Linear Alkyl Diol Dibenzoate Plasticizers and a Thermally Reversible Plasticizer"[1]
Table 2: Mechanical Properties of Plasticized PVC (40 phr)
| Plasticizer | Elongation at Break (%) | Maximum Stress (MPa) | Apparent Modulus at 25% Elongation (MPa) |
| 1,3-Propanediol Dibenzoate (1,3-PrDB) | 380 | 18.5 | 5.2 |
| 1,5-Pentanediol Dibenzoate (1,5-PDB) | 400 | 18.0 | 4.9 |
| 1,6-Hexanediol Dibenzoate (1,6-HDB) | 390 | 18.2 | 5.0 |
| Di(2-ethylhexyl) Phthalate (DEHP) | 390 | 18.3 | 5.1 |
Source: Adapted from "Designing Green Plasticizers: Linear Alkyl Diol Dibenzoate Plasticizers and a Thermally Reversible Plasticizer"[1]
Studies have shown that all of the tested dibenzoate blends exhibited a lower stiffness than the DEHP blends.[2] The data indicates that 1,3-propanediol dibenzoate, 1,5-pentanediol dibenzoate, and 1,6-hexanediol dibenzoate perform as well as or better than DEHP in terms of key mechanical and thermal properties when used to plasticize PVC.[1]
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies to ensure accuracy and comparability. The primary techniques used for evaluating the rheological properties of plasticized polymers are Dynamic Mechanical Thermal Analysis (DMTA) and capillary rheometry.
Dynamic Mechanical Thermal Analysis (DMTA)
DMTA is a powerful technique used to measure the viscoelastic properties of materials as a function of temperature, time, and frequency.
-
Standard: ASTM D4440 provides a standard test method for determining the dynamic mechanical properties of plastics in melt rheology.
-
Procedure:
-
A small, solid sample of the plasticized polymer is clamped into the instrument.
-
A sinusoidal stress is applied to the sample, and the resulting strain is measured.
-
The instrument calculates the storage modulus (G'), which represents the elastic portion of the response, and the loss modulus (G''), which represents the viscous portion.
-
Measurements are typically performed over a range of temperatures to determine the glass transition temperature (Tg), where the material transitions from a rigid, glassy state to a more flexible, rubbery state.
-
Frequency sweeps at a constant temperature can also be performed to understand the material's behavior under different deformation rates.[1][2]
-
Capillary Rheometry
Capillary rheometry is used to measure the flow properties of polymer melts at high shear rates, which is relevant to many processing operations.
-
Standard: ASTM D3835 outlines the standard test method for determining the properties of polymeric materials by means of a capillary rheometer.
-
Procedure:
-
The plasticized polymer is loaded into a heated barrel.
-
A piston forces the molten material through a capillary die of known dimensions at a controlled rate.
-
The pressure drop across the die and the volumetric flow rate are measured.
-
From these measurements, the shear stress and shear rate are calculated, allowing for the determination of the melt viscosity as a function of shear rate.
-
Visualization of Plasticizer Selection Workflow
The selection of an appropriate plasticizer is a multi-faceted process that involves balancing performance, cost, and regulatory considerations. The following diagram illustrates a logical workflow for this selection process.
Caption: Workflow for plasticizer selection.
This logical flow diagram illustrates the key stages in selecting a plasticizer, from defining initial requirements to final performance evaluation and selection. It emphasizes the central role of rheological and mechanical testing in making an informed decision.
References
Assessing the Migration of 2,4-Pentanediol Dibenzoate from PVC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the migration of 2,4-Pentanediol Dibenzoate from Polyvinyl Chloride (PVC) and evaluates its performance against other common plasticizers. The information is intended for researchers, scientists, and professionals in drug development who utilize PVC in applications where plasticizer migration is a critical safety and performance concern.
Introduction to PVC Plasticizers and Migration
Polyvinyl Chloride (PVC) is a versatile and widely used polymer. In its rigid form, its applications are limited. The addition of plasticizers, such as this compound, imparts flexibility, making it suitable for a vast range of products, including medical devices, food packaging, and laboratory equipment.
However, plasticizers are not chemically bound to the PVC matrix and can migrate out of the polymer over time, especially when in contact with liquids or at elevated temperatures. This migration can lead to contamination of the surrounding environment, including food, pharmaceuticals, and biological samples, raising concerns about potential health risks and impacts on experimental integrity. Therefore, understanding the migration characteristics of different plasticizers is crucial for material selection and risk assessment.
Comparative Performance of this compound
While specific quantitative migration data for this compound is not extensively available in publicly accessible literature, studies on its close structural analog, 1,5-Pentanediol Dibenzoate, provide valuable insights into its expected performance. Research indicates that dibenzoate plasticizers, as a class, exhibit favorable properties compared to some traditional phthalate plasticizers.
Studies on 1,5-Pentanediol Dibenzoate have shown that it provides plasticizing efficiency comparable to the widely used Di(2-ethylhexyl) phthalate (DEHP). This includes achieving a similar depression in the glass transition temperature (Tg) and comparable tensile properties in PVC formulations. Given the structural similarities, it is reasonable to infer that this compound would exhibit a similar performance profile.
Alternative plasticizers are being actively researched to replace traditional phthalates due to health and environmental concerns. These alternatives include other dibenzoates, citrates, and bio-based plasticizers. The selection of a suitable plasticizer depends on a balance of performance, cost, and migration characteristics.
Experimental Protocols for Assessing Plasticizer Migration
The migration of plasticizers from PVC is typically assessed using standardized experimental protocols that simulate the conditions of use. These protocols involve exposing the plasticized PVC to a simulant (a liquid that mimics the properties of the contacting medium, such as food or a drug formulation) for a specific time and at a controlled temperature. The concentration of the migrated plasticizer in the simulant is then quantified using analytical techniques.
Key Experimental Methodologies
Several analytical methods are employed to determine the extent of plasticizer migration. These include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and widely used technique for separating and identifying volatile and semi-volatile organic compounds, making it ideal for quantifying migrated plasticizers.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is another common method used for the separation and quantification of plasticizers, particularly for those that are less volatile.
-
Gravimetric Analysis: This method involves measuring the weight loss of the PVC material after exposure to the simulant. While simpler, it is a less direct measure of migration as it can be affected by the absorption of the simulant by the polymer.
Standardized Test Methods
Organizations such as ASTM International and the International Organization for Standardization (ISO) have established standard test methods for evaluating plasticizer migration. While some of these methods, like ASTM D2199, provide a qualitative assessment of migration, quantitative data is essential for a thorough risk assessment.
Data Presentation: A Framework for Comparison
To facilitate a clear comparison of plasticizer migration, quantitative data should be summarized in a structured table. The following table provides a template for presenting such data, which would ideally be populated with results from direct comparative studies.
Table 1: Comparative Migration of Plasticizers from PVC
| Plasticizer | Simulant | Temperature (°C) | Time (hours) | Migration Rate (µg/cm²/h) |
| This compound | Food Simulant A (10% Ethanol) | 40 | 24 | Data Not Available |
| Food Simulant D2 (Olive Oil) | 40 | 24 | Data Not Available | |
| Di(2-ethylhexyl) phthalate (DEHP) | Food Simulant A (10% Ethanol) | 40 | 24 | Data Not Available |
| Food Simulant D2 (Olive Oil) | 40 | 24 | Data Not Available | |
| Alternative Plasticizer 1 | Food Simulant A (10% Ethanol) | 40 | 24 | Data Not Available |
| Food Simulant D2 (Olive Oil) | 40 | 24 | Data Not Available | |
| Alternative Plasticizer 2 | Food Simulant A (10% Ethanol) | 40 | 24 | Data Not Available |
| Food Simulant D2 (Olive Oil) | 40 | 24 | Data Not Available |
Note: The absence of specific quantitative data for this compound in the public domain prevents the completion of this table. Researchers are encouraged to perform direct comparative studies to generate this critical information.
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for assessing plasticizer migration.
Caption: Factors and consequences of plasticizer migration.
Conclusion and Recommendations
The assessment of plasticizer migration from PVC is a critical step in ensuring the safety and efficacy of products used in sensitive applications. While this compound shows promise as a viable alternative to traditional phthalates based on the performance of its structural analogs, a clear gap exists in the publicly available quantitative migration data.
For researchers, scientists, and drug development professionals, it is recommended to:
-
Conduct direct comparative studies: When considering this compound, it is crucial to perform migration tests under conditions that are relevant to the intended application and to include other common plasticizers in the study for a robust comparison.
-
Utilize validated analytical methods: Employing sensitive and specific analytical techniques like GC-MS is essential for obtaining accurate and reliable migration data.
-
Consult regulatory guidelines: Ensure that any material selection and qualification process adheres to the relevant regulatory standards for the intended application.
By generating and disseminating more comprehensive and comparative migration data, the scientific and industrial communities can make more informed decisions regarding the use of this compound and other plasticizers in PVC formulations.
References
A Comparative Guide to Analytical Methods for the Quantification of 2,4-Pentanediol Dibenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of proposed analytical methodologies for the quantitative determination of 2,4-Pentanediol dibenzoate. Due to a lack of validated methods specifically for this compound in publicly available literature, this document details established methods for structurally similar dibenzoate esters. These protocols can serve as a strong starting point for the development and validation of a robust analytical method for the target compound.
Introduction
This compound (CAS No. 59694-10-9) is a dibenzoate ester with potential applications in various industries.[1][2] Accurate and precise quantification of this compound is crucial for quality control, formulation development, and safety assessment. This guide explores two primary chromatographic techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), as potential methods for its quantification. The information presented is based on methodologies developed for analogous compounds and will require adaptation and validation for this compound.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of the analyte is fundamental for analytical method development. While experimental data for this compound is limited, some key information has been identified.
| Property | Value | Reference |
| CAS Number | 59694-10-9 | [1][2] |
| Molecular Formula | C19H20O4 | [1][2] |
| Molecular Weight | 312.365 g/mol | [1][2] |
| Melting Point | Not Available | [2] |
| Boiling Point | Not Available | [2] |
| Solubility | Not Available | [2] |
Note: The lack of experimental data for properties like melting point, boiling point, and solubility necessitates preliminary experiments to determine the optimal solvent for sample and standard preparation, as well as appropriate temperature settings for GC-based methods.
Proposed Analytical Methods
Based on the analysis of similar dibenzoate esters, HPLC-UV and GC-MS are proposed as the most suitable techniques for the quantification of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a versatile and widely used technique for the quantification of non-volatile and thermally labile compounds. The presence of two benzoate groups in this compound suggests strong ultraviolet absorbance, making UV detection a suitable choice.
Workflow for HPLC-UV Analysis
Caption: Proposed workflow for the quantification of this compound using HPLC-UV.
Experimental Protocol (Proposed)
This protocol is adapted from methods for other dibenzoate esters and will require optimization.
| Parameter | Proposed Condition |
| Mobile Phase | Acetonitrile and Water gradient |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | Wavelength to be determined based on UV scan of a standard solution (likely around 230 nm) |
| Standard Preparation | A stock solution of this compound in acetonitrile, with serial dilutions to prepare calibration standards. |
| Sample Preparation | Extraction with a suitable organic solvent followed by dilution in the mobile phase. |
Validation Parameters to be Assessed:
-
Linearity: A calibration curve should be constructed by plotting the peak area against the concentration of the standards. The correlation coefficient (r²) should be > 0.99.
-
Accuracy: Determined by spike-recovery experiments at different concentration levels.
-
Precision: Assessed by analyzing replicate samples on the same day (intra-day) and on different days (inter-day). The relative standard deviation (RSD) should be within acceptable limits.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio.
-
Specificity: The ability of the method to differentiate the analyte from other components in the sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Given the ester nature of this compound, it is expected to be amenable to GC analysis. The mass spectrometer provides high selectivity and allows for confident identification of the analyte.
Workflow for GC-MS Analysis
Caption: Proposed workflow for the quantification of this compound using GC-MS.
Experimental Protocol (Proposed)
This protocol is based on general methods for benzoate esters and will require optimization.
| Parameter | Proposed Condition |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Injector Temperature | 280 °C |
| Oven Program | Initial temperature of 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Mode | Splitless |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification |
| Standard Preparation | A stock solution of this compound in a suitable solvent (e.g., dichloromethane), with serial dilutions. |
| Sample Preparation | Liquid-liquid extraction with a suitable organic solvent. |
Validation Parameters to be Assessed:
Similar to HPLC-UV, the GC-MS method will require validation for linearity, accuracy, precision, LOD, LOQ, and specificity. The use of an internal standard is highly recommended for GC-MS to improve the precision of the method.
Comparison of Proposed Methods
| Feature | HPLC-UV | GC-MS |
| Principle | Partition chromatography with UV detection | Gas-phase separation with mass spectrometric detection |
| Analyte Volatility | Not required | Required |
| Selectivity | Moderate to high, dependent on chromatography | Very high, based on mass-to-charge ratio |
| Sensitivity | Good, but can be limited by matrix interference | Generally higher sensitivity, especially in SIM mode |
| Identification | Based on retention time comparison with a standard | High confidence based on mass spectrum and retention time |
| Sample Preparation | Often requires filtration and dilution | May require more extensive extraction and cleanup |
| Instrumentation Cost | Lower | Higher |
Conclusion
Both HPLC-UV and GC-MS present viable analytical strategies for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.
-
HPLC-UV is a good initial approach, particularly for routine quality control, due to its simplicity and lower cost.
-
GC-MS offers superior selectivity and sensitivity, making it ideal for complex matrices and for confirmatory analysis.
It is imperative to emphasize that the protocols and parameters outlined in this guide are starting points. Rigorous method development and validation using a certified reference standard of this compound are essential to ensure the accuracy, precision, and reliability of the analytical results. Further investigation into the physicochemical properties of this compound will be critical for optimizing these proposed methods.
References
Safety Operating Guide
Proper Disposal of 2,4-Pentanediol Dibenzoate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of 2,4-Pentanediol dibenzoate, a commonly used plasticizer and solvent. Adherence to these protocols is critical for minimizing environmental impact and safeguarding personnel.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.
Personal Protective Equipment (PPE) Summary:
| Equipment | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] | Protects against splashes and airborne particles. |
| Skin Protection | Chemical-impermeable gloves (inspected prior to use) and impervious clothing.[1] | Prevents skin contact with the chemical. |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[1] | Protects against inhalation of mist, gas, or vapors. |
Always handle this compound in a well-ventilated area.[1] In case of accidental contact, follow the first-aid measures outlined in the Safety Data Sheet (SDS). If inhaled, move to fresh air.[1] If on skin, wash off immediately with soap and plenty of water.[1] In case of eye contact, rinse with pure water for at least 15 minutes.[1]
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to containment, collection, and transfer to a licensed waste disposal facility.
-
Containment of Spills: In the event of a spill, prevent further leakage if it is safe to do so.[1] Use inert absorbent materials such as sand, silica gel, or universal binder to soak up the substance.[2][3] Avoid creating dust.[1]
-
Collection and Storage: Carefully collect the absorbed material using spark-proof tools and explosion-proof equipment.[1] Place the waste into a suitable, clearly labeled, and closed container for disposal.[1][4]
-
Environmental Protection: It is imperative to prevent the chemical from entering drains, sewers, or watercourses.[1][4] Discharge into the environment must be avoided.[1]
-
Waste Disposal: Dispose of the contents and container at an approved waste disposal plant in accordance with all applicable local, state, and federal regulations.[4] Do not attempt to dispose of this chemical through standard waste streams.
Experimental Workflow for Disposal
To visualize the procedural flow of this compound disposal, the following diagram outlines the key decision points and actions.
This guide is intended to provide a clear and actionable framework for the safe disposal of this compound. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most detailed and up-to-date information. By prioritizing safety and environmental responsibility, you contribute to a culture of excellence in the laboratory.
References
Personal protective equipment for handling 2,4-Pentanediol dibenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 2,4-Pentanediol dibenzoate in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary. This includes the use of appropriate eye, skin, and respiratory protection.
| PPE Category | Recommendation | Material/Type | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US) standards. |
| Hand Protection | Chemical Impermeable Gloves | Butyl Rubber | Recommended for handling esters.[1][2][3] |
| Nitrile Rubber | Suitable for incidental splash protection, but not for prolonged direct contact.[1] | ||
| Body Protection | Laboratory Coat | Chemically resistant, flame-retardant | Impervious clothing should be worn. |
| Respiratory | Respirator (if necessary) | Full-face respirator with appropriate cartridges | Required if exposure limits are exceeded or if irritation or other symptoms are experienced. |
Operational Plan: Handling and Immediate Use
A systematic approach to handling this compound minimizes the risk of exposure and contamination.
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Experimental Protocol for Handling:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound to understand its specific hazards.
-
Ensure Proper Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.
-
Don Personal Protective Equipment (PPE):
-
Wear tightly fitting safety goggles with side-shields.
-
Don a chemically resistant lab coat.
-
Wear butyl rubber gloves for extended handling. For incidental contact, nitrile gloves are acceptable but must be changed immediately if contact with the chemical occurs.
-
-
Handling the Chemical:
-
Avoid direct contact with skin and eyes.
-
Avoid breathing any vapors, mists, or gases.
-
Use equipment and containers made of compatible materials.
-
-
After Handling:
-
Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Logical Flow for Waste Disposal
Caption: Disposal pathway for this compound waste.
Disposal Protocol:
-
Waste Segregation:
-
Collect all waste this compound and materials contaminated with it (e.g., paper towels, gloves, pipette tips) in a designated, clearly labeled, and sealed container for organic chemical waste.[4]
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Management:
-
Ensure the waste container is made of a material compatible with this compound.
-
Keep the container closed except when adding waste.
-
-
Final Disposal:
-
Empty Containers:
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
